2-(tert-Butyl)-4-chloroquinazoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-chloroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)11-14-9-7-5-4-6-8(9)10(13)15-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKKSASKQFKRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 2-(tert-Butyl)-4-chloroquinazoline
Executive Summary
This technical guide details the structural validation of 2-(tert-butyl)-4-chloroquinazoline , a critical scaffold in medicinal chemistry often employed as a precursor for EGFR and tyrosine kinase inhibitors. The presence of the bulky tert-butyl group at the C2 position provides metabolic stability against oxidative attack, while the C4-chloro substituent serves as a highly reactive electrophilic handle for S
This document outlines a self-validating analytical workflow to distinguish the target compound from its hydrolytic degradation product (the quinazolinone) and regioisomeric impurities.
Synthetic Context & Impurity Profile
To elucidate the structure effectively, one must understand the genesis of the molecule. The standard synthesis involves the chlorination of 2-(tert-butyl)quinazolin-4(3H)-one using phosphoryl chloride (POCl
Critical Impurity: The Hydrolysis Product
The primary challenge in analyzing 4-chloroquinazolines is their moisture sensitivity. Upon exposure to atmospheric moisture or wet solvents, the C4-Cl bond hydrolyzes back to the thermodynamic sink: the starting quinazolinone.
| Feature | Target: 4-Chloroquinazoline | Impurity: Quinazolin-4(3H)-one |
| Reactivity | High (Electrophile) | Low (Stable Amide/Lactam) |
| Solubility | Soluble in non-polar organics (DCM, Hexane) | Polar, often requires DMSO/MeOH |
| Key Risk | Hydrolysis during workup/storage | Incomplete reaction |
Spectroscopic Characterization Strategy
A. Mass Spectrometry (MS): The Isotope Signature
The most immediate confirmation of the C4-Cl bond formation is the chlorine isotope pattern.
-
Diagnostic Signal: Look for the molecular ion
and . -
Pattern: Chlorine naturally exists as
Cl (75.8%) and Cl (24.2%). -
Validation: A mass spectrum showing a 3:1 intensity ratio between
220 and 222 (approximate masses) confirms the presence of a single chlorine atom. -
Absence: If the spectrum shows only a single dominant peak (or an M+1 dominated by
C), the chlorine has likely been lost (hydrolysis).
B. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the integrity of the tert-butyl group and the aromatic core.
H NMR (Proton)[1][2][3]
-
Solvent Choice: Use CDCl
(dried over K CO ). Avoid DMSO- if possible, as it is hygroscopic and can accelerate hydrolysis or react with the labile chloride. -
Key Signals:
-
Absence of NH: The starting material has a broad singlet (NH) >10 ppm. The product must show no exchangeable protons .
-
Aromatic Region (7.5 – 8.2 ppm): The 4-chloro substituent deshields the H5 proton (peri-position) significantly compared to the quinazolinone.
-
tert-Butyl Group (~1.45 ppm): A sharp, strong singlet integrating to 9 protons.
-
C NMR (Carbon)
-
C4 Position (The Critical Shift):
-
Quinazolinone (Precursor): Carbonyl carbon (C=O) appears ~162–165 ppm.
-
4-Chloroquinazoline (Product): The C4-Cl carbon resonates in a similar range (~160–164 ppm) but changes character.
-
differentiation: The C4-Cl carbon is quaternary but lacks the characteristic HMBC correlation to an NH proton (since NH is absent).
-
-
C2 Position: The carbon attached to the tert-butyl group will appear ~170-175 ppm, characteristic of the imine-like environment in the quinazoline ring.
C. Infrared Spectroscopy (FT-IR)
-
Disappearance: The strong Amide I band (C=O stretch) at 1650–1680 cm
must be absent. -
Appearance: A new band corresponding to the C-Cl stretch appears in the fingerprint region (650–750 cm
), though often obscured by aromatic bends. The most reliable indicator is the loss of the carbonyl.
Visualization: Elucidation Workflow
The following diagram illustrates the logical decision tree for validating the structure.
Figure 1: Logical decision tree for the structural confirmation of 4-chloroquinazolines.
Experimental Protocol: Self-Validating Synthesis & Analysis
This protocol is designed to minimize hydrolysis artifacts during analysis.
Step 1: Synthesis & Workup
-
Reflux 2-(tert-butyl)quinazolin-4(3H)-one in neat POCl
(5 equiv) with catalytic DMF. -
Monitor by TLC (Hexane/EtOAc 8:1). Product is usually less polar (higher R
) than the starting material. -
Critical Workup: Remove excess POCl
under reduced pressure. Dissolve residue in DCM. Pour slowly onto ice/NaHCO mixture with vigorous stirring. Do not allow the aqueous phase to become acidic, as this accelerates hydrolysis. -
Dry organic layer over MgSO
immediately and concentrate.
Step 2: Analytical Sample Preparation
-
Solvent: Use anhydrous CDCl
stored over molecular sieves. -
Tube: Use a clean, dry NMR tube.
-
Timing: Run the spectrum immediately after dissolution.
Step 3: Data Interpretation Table[4]
| Signal Type | Expected Range | Validation Criteria |
| Integral must be 9 relative to aromatic protons. | ||
| H5 (peri to Cl) is typically the most deshielded doublet. | ||
| MUST BE ABSENT. Presence indicates hydrolysis. | ||
| Quaternary carbon.[1] | ||
| MS: Isotope | M / M+2 | Intensity ratio of 100% / 33%. |
Stability & Reactivity: The "Gotchas"
The 4-chloro substituent is a "masked" leaving group. Researchers must be aware of the following reactivity profile to avoid false negatives during elucidation.
Figure 2: Reactivity profile showing the competition between desired S
Storage: Store under Argon at -20°C.
Handling: Avoid methanol/ethanol during purification unless a base (e.g., Et
References
-
Synthesis of Chloroquinazolines: L. F. Tietze, et al., "Efficient Synthesis of 4-Chloroquinazolines," Journal of Organic Chemistry, 2011.
-
Quinazolinone Tautomerism & Chlorination: H. A. El-Banna, et al., "POCl3 Chlorination of 4-Quinazolones," Journal of Heterocyclic Chemistry, 2018.
-
NMR Characterization of Quinazolines: "Spectral Database for Organic Compounds (SDBS)," SDBS No. 1245 (Quinazoline derivatives).
-
Mass Spectrometry of Halogenated Compounds: E. de Hoffmann, "Isotope patterns in Mass Spectrometry," Journal of Mass Spectrometry.
Sources
An In-Depth Technical Guide to 2-(tert-Butyl)-4-chloroquinazoline: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(tert-Butyl)-4-chloroquinazoline (CAS No. 403612-89-5). A critical intermediate in medicinal chemistry, this document details a robust two-step synthesis protocol, starting from the formation of 2-(tert-butyl)quinazolin-4(3H)-one and its subsequent chlorination. The guide further explores the compound's reactivity, with a focus on the highly reactive 4-chloro position, making it a valuable scaffold for the development of novel therapeutic agents. Safety considerations and detailed experimental procedures are also included to provide a complete resource for laboratory professionals.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their versatile chemical nature allows for extensive functionalization, leading to a wide array of pharmacological activities. Within this class, 2-(tert-Butyl)-4-chloroquinazoline has emerged as a key building block in drug discovery programs. The presence of a bulky tert-butyl group at the 2-position can impart unique steric and electronic properties to the final molecule, potentially influencing its binding affinity and selectivity for biological targets. The highly reactive chloro group at the 4-position serves as a versatile handle for introducing diverse substituents through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for screening.
This guide aims to provide a detailed and practical resource for researchers working with 2-(tert-Butyl)-4-chloroquinazoline, covering its fundamental properties, a reliable synthetic route, and its chemical reactivity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The following table summarizes the key physical and chemical properties of 2-(tert-Butyl)-4-chloroquinazoline.
| Property | Value | Source(s) |
| CAS Number | 403612-89-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃ClN₂ | [1] |
| Molecular Weight | 220.70 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | (Predicted) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar aprotic solvents like dioxane and THF, and polar protic solvents like ethanol.[4][5] | (Inferred from related compounds) |
Synthesis of 2-(tert-Butyl)-4-chloroquinazoline
The synthesis of 2-(tert-Butyl)-4-chloroquinazoline is typically achieved through a two-step process. The first step involves the construction of the quinazolinone core to form the precursor, 2-(tert-butyl)quinazolin-4(3H)-one. The second step is the chlorination of this precursor to yield the final product.
Step 1: Synthesis of 2-(tert-butyl)quinazolin-4(3H)-one
There are several established methods for the synthesis of 2-substituted quinazolin-4(3H)-ones.[6][7][8][9][10] A common and effective approach involves the condensation of an anthranilamide derivative with a suitable carboxylic acid or its derivative. For the synthesis of the tert-butyl substituted quinazolinone, pivaloyl chloride can be reacted with 2-aminobenzamide.
Experimental Protocol: Synthesis of 2-(tert-butyl)quinazolin-4(3H)-one
Materials:
-
2-Aminobenzamide
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzamide (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then heated in a suitable solvent (e.g., toluene with a catalytic amount of p-toluenesulfonic acid) to effect cyclization to the quinazolinone.
-
Purify the resulting solid by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-(tert-butyl)quinazolin-4(3H)-one.
Step 2: Chlorination of 2-(tert-butyl)quinazolin-4(3H)-one
The conversion of the 4-oxo group of the quinazolinone to a chloro group is a crucial step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][11]
Experimental Protocol: Synthesis of 2-(tert-Butyl)-4-chloroquinazoline
Materials:
-
2-(tert-butyl)quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another suitable high-boiling solvent
-
Ice water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 2-(tert-butyl)quinazolin-4(3H)-one (1.0 eq) in an excess of POCl₃ or SOCl₂. A high-boiling solvent like toluene can also be used.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (typically 70-110 °C) for 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess chlorinating agent under reduced pressure (use a trap with a base solution to neutralize the acidic vapors).
-
Slowly and carefully pour the residue onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-(tert-Butyl)-4-chloroquinazoline.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Figure 1: General synthesis pathway for 2-(tert-Butyl)-4-chloroquinazoline.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinazoline ring system and the protons of the tert-butyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet, typically in the upfield region around 1.4-1.6 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The quaternary carbon of the tert-butyl group and the three methyl carbons will have distinct chemical shifts. The aromatic carbons of the quinazoline ring will appear in the downfield region, with the carbon attached to the chlorine atom (C4) and the carbon at the 2-position being significantly influenced by the neighboring heteroatoms and substituents.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.70 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-Cl stretching vibration is also expected to be present, typically in the fingerprint region.
Chemical Reactivity
The chemical reactivity of 2-(tert-Butyl)-4-chloroquinazoline is dominated by the electrophilic nature of the C4 position, which is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro substituent is an excellent leaving group and is readily displaced by a wide variety of nucleophiles. This reaction is a cornerstone for the diversification of the quinazoline scaffold.[1][5][12]
Common nucleophiles include:
-
Amines: Primary and secondary amines react readily to form 4-aminoquinazoline derivatives.[10][13]
-
Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages at the 4-position.
-
Thiols: Thiolates can be employed to form 4-thioether derivatives.
The reaction is typically carried out in a polar solvent, often in the presence of a base to neutralize the HCl generated.[5]
Figure 2: General scheme for the SNAr reaction of 2-(tert-Butyl)-4-chloroquinazoline.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, providing access to a diverse range of C-C and C-heteroatom bond formations.[14][15][16][17]
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents.
-
Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds with a broad range of amines.[15]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[14]
-
Stille Coupling: Coupling with organostannanes.[14]
These reactions typically require a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and selectivity.
Figure 3: Examples of palladium-catalyzed cross-coupling reactions.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2-(tert-Butyl)-4-chloroquinazoline and its precursors and reagents. Based on the safety data for the related compound 4-chloroquinazoline, it should be considered toxic if swallowed, cause skin irritation, and cause serious eye damage.[18] It may also cause respiratory irritation.[18]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(tert-Butyl)-4-chloroquinazoline is a valuable and versatile building block for the synthesis of a wide range of quinazoline derivatives with potential applications in drug discovery and materials science. Its synthesis is straightforward, and the reactivity of the 4-chloro position allows for extensive chemical modification. This guide provides a solid foundation of its properties, synthesis, and reactivity, empowering researchers to effectively utilize this important chemical intermediate in their work.
References
-
Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]
-
Ajani, O. O., et al. (2016). Catalyst-Free Expeditious Synthesis Of 2-(4-TERT-BUTYLPHENYL)-3-Sustituted Quinazolin-4(3H)-One Derivatives. Covenant University Chemistry Workshop/Conference 2016. [Link]
-
Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
El-Gamal, M. I., & Oh, C.-H. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Al-Obaid, A. M., et al. (2025). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones - A Review. ResearchGate. [Link]
-
de Castro, S. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
-
Connolly, D. J., & Guiry, P. J. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Vámos, E., et al. (2025). Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. ResearchGate. [Link]
-
Connolly, D. J., et al. (2025). 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]
-
Paul, S., et al. (2023). One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. Polycyclic Aromatic Compounds. [Link]
-
Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]
-
PubChem. (n.d.). 2-(2-Tert-butyl-6-chloroquinolin-4-yl)propan-2-ol. PubChem. [Link]
-
Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]
-
Al-Suhaibani, S. S. (2025). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. [Link]
-
Wang, Y., et al. (2014). Synthesis of 4-alkynylquinazolines: Pd–Cu-cocatalyzed coupling of quinazoline-4-tosylates with terminal alkynes using N-heterocyclic carbenes as ligands. Organic & Biomolecular Chemistry. [Link]
-
Asiri, A. M., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
PubChem. (n.d.). 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One. PubChem. [Link]
-
Musso, L., et al. (2025). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]
-
Angene Spain. (n.d.). 2-(Tert-butyl)-4-chloroquinazoline. Angene Spain. [Link]
-
Handloser, C. S., & White, M. C. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-4-chloro-5-[4-(2-[(18)F]fluoro-ethoxymethyl)-benzyloxy]-2H-pyridazin-3-one. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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2-(tert-Butyl)-4-chloroquinazoline: A Strategic Scaffold for Kinase Inhibitor & Antimicrobial Library Generation
Topic: Potential Biological Activity & Medicinal Chemistry Utility of 2-(tert-Butyl)-4-chloroquinazoline Role: Senior Application Scientist Audience: Drug Discovery Researchers, Medicinal Chemists
Part 1: Executive Technical Summary
2-(tert-Butyl)-4-chloroquinazoline (CAS: Variable based on synthesis, often cited as intermediate) is not a final therapeutic agent but a high-value pharmacophore generator . In the context of drug discovery, it serves as a "warhead-bearing" scaffold. The 4-chloro substituent acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (
Unlike the 2-hydrogen or 2-methyl analogs found in first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib), the 2-(tert-butyl) variant is increasingly utilized to:
-
Block Metabolic Hotspots: The bulky tert-butyl group sterically hinders oxidation at the C2 position, a common metabolic clearance pathway for quinazolines.
-
Modulate Kinase Selectivity: The increased steric volume restricts binding in kinases with smaller "gatekeeper" regions, potentially enhancing selectivity for specific targets like RET or PAK4 over broad-spectrum tyrosine kinases.
-
Enhance Membrane Permeability: The lipophilic nature of the tert-butyl group increases the logP, facilitating cell membrane penetration for the final drug candidate.
Part 2: Chemical Biology & Mechanism of Action
The Electrophilic "Warhead" (C4-Chloro)
The biological potential of this molecule is latent until derivatization. The Carbon-4 position is electron-deficient due to the inductive effect of the adjacent nitrogens and the leaving group capacity of the chlorine.
-
Mechanism: In physiological or synthetic conditions, the C4-Cl undergoes rapid
with nucleophiles (amines, thiols, hydroxyls). -
Biological Implication: If introduced directly into a biological system, 2-(tert-Butyl)-4-chloroquinazoline is likely to act as a covalent modifier , non-specifically alkylating cysteine residues or hydrolyzing to the inactive 2-(tert-butyl)quinazolin-4(3H)-one. Therefore, it is handled as a reactive intermediate .
The Structural Anchor (C2-tert-Butyl)
The tert-butyl group is the defining feature for SAR (Structure-Activity Relationship) optimization:
-
Steric Occlusion: It prevents rotation and locks the conformation of the final inhibitor when bound to the ATP-binding pocket of kinases.
-
Hydrophobic Interaction: It targets hydrophobic pockets (e.g., the solvent-exposed region or specific back-pockets) in enzymes like EGFR , VEGFR-2 , and DHFR (Dihydrofolate reductase).
Part 3: Therapeutic Potential of Derived Libraries
Research indicates that libraries generated from this core exhibit activity in three primary domains:
A. Kinase Inhibition (Oncology)
Derivatives formed by reacting the 4-chloro core with substituted anilines (forming 4-anilinoquinazolines ) are potent ATP-competitive inhibitors.
-
Target: EGFR (Epidermal Growth Factor Receptor) and HER2.
-
Effect: The tert-butyl group often shifts selectivity profiles compared to the commercial 2-H analogs, potentially overcoming resistance mutations (e.g., T790M) by altering the binding mode.
B. Antimicrobial & Antiviral Activity[1]
-
Bacterial DNA Gyrase: 4-Amino derivatives have shown activity against Gram-positive bacteria (S. aureus) by interfering with DNA replication.
-
Antiviral (SARS-CoV-2): Recent studies on 2-substituted quinazolines suggest that bulky lipophilic groups at C2 can enhance binding to viral proteases or host factors involved in viral entry, although specific data on the tert-butyl derivative is emerging.
Part 4: Experimental Workflows & Protocols
Protocol 1: Synthesis of the 4-Chloro Core (Self-Validating)
Context: The 4-chloro derivative is unstable in moist air (hydrolyzes to quinazolinone). It must be synthesized fresh or stored under inert gas.
Reagents: 2-(tert-Butyl)quinazolin-4(3H)-one, Phosphorus Oxychloride (
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a
drying tube. -
Chlorination: Charge flask with 2-(tert-Butyl)quinazolin-4(3H)-one (1.0 eq). Add
(excess, ~10 eq) as both reagent and solvent. -
Catalysis: Add DIPEA (1.5 eq) dropwise to scavenge HCl and accelerate the reaction.
-
Reflux: Heat to 105°C for 4–6 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 8:2). Starting material (
) should disappear; product ( ) appears as a non-polar spot.
-
-
Workup (Critical): Cool to RT. Evaporate excess
under reduced pressure.-
Safety: Quench residue slowly onto crushed ice/NaHCO3 . Do NOT use water directly as the reaction is violent.
-
-
Extraction: Extract immediately with Dichloromethane (DCM). Dry over
and concentrate. -
Storage: Use immediately for Step 2 or store at -20°C under Argon.
Protocol 2: General Derivatization (Library Generation)
Context: Coupling the core with an aniline pharmacophore.
-
Dissolution: Dissolve 2-(tert-Butyl)-4-chloroquinazoline (1.0 eq) in Isopropanol (IPA).
-
Addition: Add the specific aniline/amine (1.1 eq).
-
Reaction: Reflux at 85°C for 2–4 hours.
-
Observation: The product often precipitates as the Hydrochloride salt.
-
-
Isolation: Filter the precipitate, wash with cold IPA and Diethyl Ether.
-
Free Base Conversion: Partition between EtOAc and saturated
if the free base is required for biological assay.
Part 5: Visualization of Signaling & SAR Logic
Diagram 1: Synthesis & Reactivity Pathway
This diagram illustrates the conversion of the stable precursor to the reactive "warhead" and its subsequent divergence into bioactive libraries.
Caption: Synthesis workflow transforming the inert precursor into the reactive 4-chloro scaffold, branching into bioactive kinase and antimicrobial agents.
Diagram 2: SAR Decision Tree for the 2-tert-Butyl Group
Why choose the tert-butyl group over Methyl or Hydrogen? This decision tree explains the medicinal chemistry logic.
Caption: Structural-Activity Relationship (SAR) logic justifying the use of the bulky 2-tert-butyl group for improved stability and selectivity.
Part 6: Quantitative Data Summary
Table 1: Comparative Physicochemical Properties (Predicted) Comparison of the 2-tert-butyl scaffold vs. standard drug scaffolds.
| Property | 2-H Analog | 2-Methyl Analog (Gefitinib-like) | 2-(tert-Butyl) Analog | Impact on Drug Design |
| Molecular Weight | ~164 Da | ~178 Da | ~220 Da | Increases bulk; may reduce clearance. |
| ClogP (Lipophilicity) | ~2.1 | ~2.5 | ~3.8 | Higher permeability; risk of non-specific binding if too high. |
| Metabolic Stability | Low (C2 oxidation) | Moderate | High | C2 is sterically shielded from P450 oxidation. |
| Reactivity ( | High | High | Moderate | tert-butyl group slightly hinders nucleophilic attack at C4, requiring higher temp. |
Part 7: References
-
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1][2][3][4][5][6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Topliss Tree Approach." Journal of Medicinal Chemistry. (Discusses steric bulk at C2/C3 positions). Link
-
Mao, Y., et al. (2020).[7] "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate." ACS Omega. (Provides synthesis context for tert-butyl containing quinazolines). Link
-
Li, D., et al. (2013). "Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors." PLoS ONE. Link
-
Newton, R., et al. (2016).[8] "The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity." European Journal of Medicinal Chemistry. (Highlights the role of C2 substituents in selectivity). Link
Sources
- 1. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors | PLOS One [journals.plos.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Functionalization of C4-Chloroquinazolines
This guide details the chemical reactivity, mechanistic underpinnings, and experimental protocols for functionalizing the C4-chlorine atom in quinazoline scaffolds.[1] It is designed for medicinal chemists and process scientists optimizing the synthesis of kinase inhibitors (e.g., Gefitinib, Erlotinib).
Executive Summary: The Gateway to Kinase Inhibition
The 4-chloroquinazoline moiety is a linchpin in medicinal chemistry, serving as the electrophilic precursor for the 4-anilinoquinazoline pharmacophore found in EGFR and HER2 inhibitors. The reactivity of the chlorine atom at the C4 position is driven by the specific electronic deficiency of the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (
Mastering this reactivity requires understanding the competition between productive substitution (amination/etherification) and counter-productive hydrolysis (conversion to quinazolin-4-one).
Electronic Structure & Mechanistic Basis
The high reactivity of C4-Cl is not accidental; it is a direct consequence of the quinazoline ring's electronic topology.
The "Imine-Like" Character
The C4 position is flanked by the N3 nitrogen. Unlike the C2 position, which is flanked by two nitrogens (N1 and N3), C4 possesses significant "imine-like" character. The
-
Inductive Effect (-I): N3 pulls electron density through the
-framework. -
Mesomeric Effect (-M): Resonance structures place a partial positive charge on C4, stabilizing the anionic Meisenheimer intermediate formed during
.
Mechanism of Displacement ( )
The reaction proceeds via a classic addition-elimination mechanism.
-
Addition: The nucleophile (e.g., aniline) attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic
-complex (Meisenheimer complex). -
Elimination: The ring re-aromatizes by expelling the chloride ion, which is a good leaving group.
Acid Catalysis: Enhancing Electrophilicity
For weak nucleophiles (e.g., electron-deficient anilines), acid catalysis is often employed. Protonation of the ring nitrogen (N1 or N3) significantly increases the electrophilicity of the C4 carbon, accelerating the rate of attack.
Figure 1: Mechanistic pathway for the displacement of C4-Cl. Acid catalysis lowers the barrier for the rate-determining step (RDS).
Regioselectivity: The 2,4-Dichloro Paradox
When working with 2,4-dichloroquinazoline , a common starting material, regioselectivity is the critical parameter.
-
C4 Reactivity > C2 Reactivity: The C4 position is significantly more reactive than C2.[1]
-
Why?
-
Sterics: C4 is less sterically hindered than C2 (which is flanked by two ring nitrogens).
-
LUMO Coefficient: DFT calculations consistently show a higher LUMO coefficient at C4, indicating it is the primary site for orbital overlap with the nucleophile [1].
-
Transition State: The Meisenheimer complex formed by attack at C4 is more stable due to better resonance delocalization onto N3.
-
Operational Rule:
-
Mild Conditions (0°C - RT): Exclusive substitution at C4.
-
Harsh Conditions (Reflux/High T): Subsequent substitution at C2 (requires excess nucleophile).
Figure 2: Regioselectivity flowchart for 2,4-dichloroquinazoline. Kinetic control favors C4 substitution.
Experimental Protocols & Optimization
Protocol A: Standard Amination (The "Gefitinib" Conditions)
Used for reactive amines (e.g., 3-chloro-4-fluoroaniline) to synthesize EGFR inhibitors.
Reagents:
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN). Why? Polar protic solvents like IPA stabilize the polar transition state [2].
-
Base: None (if product precipitates as HCl salt) or DIPEA/TEA (1.1 eq).
Step-by-Step:
-
Dissolution: Dissolve 4-chloroquinazoline (1.0 eq) in anhydrous IPA (10-15 volumes).
-
Addition: Add the aniline/amine (1.05 eq) dropwise at room temperature.
-
Reaction: Heat to reflux (80-85°C) for 2-4 hours.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). Starting material (high Rf) should disappear; Product (lower Rf) appears.
-
-
Workup: Cool to 0-5°C. The product often crystallizes as the hydrochloride salt. Filter and wash with cold IPA.
-
Note: If using a base, the free base will remain in solution or precipitate differently. Aqueous workup may be required.
-
Protocol B: Acid-Catalyzed Displacement
Used for unreactive, electron-poor nucleophiles or sterically hindered amines.
Reagents:
-
Solvent: 2-Butanol or Dioxane.
-
Catalyst: HCl (4M in Dioxane, 0.1 eq) or Acetic Acid.
Step-by-Step:
-
Mix 4-chloroquinazoline and amine in 2-Butanol.
-
Add catalytic HCl.
-
Reflux.[2][3][4] The protonated quinazoline is highly electrophilic.
-
Validation: If reaction stalls, add stoichiometric HCl to fully protonate the N3, converting the electrophile to the more reactive quinazolinium species.
Comparison of Reaction Conditions
| Parameter | Standard Conditions | Acid-Catalyzed | Microwave Assisted |
| Solvent | IPA, MeCN, Toluene | 2-BuOH, Dioxane/HCl | IPA, EtOH, Water |
| Temperature | Reflux (80-110°C) | Reflux (100-110°C) | 100-150°C |
| Time | 2 - 12 Hours | 1 - 6 Hours | 10 - 30 Minutes |
| Nucleophile | Aliphatic, Electron-rich Anilines | Electron-poor Anilines | Sterically hindered amines |
| Risk | Hydrolysis if wet | Polymerization | Pressure buildup |
Troubleshooting & Critical Controls
The Hydrolysis Pitfall
The most common failure mode is the conversion of 4-chloroquinazoline to quinazolin-4(3H)-one (inert solid).
-
Cause: Presence of water in the solvent or reagents. The C4-Cl bond is sensitive to moisture, especially under acidic conditions.
-
Diagnosis: Appearance of a highly polar, UV-active spot at the baseline of the TLC, or a mass peak of [M-Cl+OH].
-
Prevention:
-
Use anhydrous solvents (Karl Fischer < 0.1%).
-
Store 4-chloroquinazoline under inert gas (Ar/N2).
-
If generating 4-chloroquinazoline in situ (from quinazolinone +
), ensure all is removed or quenched before adding the amine, or use a "one-pot" telescope method carefully.
-
Reaction Stalling
If the reaction stalls with starting material remaining:
-
Check Basicity: If HCl is generated and not scavenged, the amine nucleophile may become protonated (ammonium), rendering it non-nucleophilic. Solution: Add excess base (TEA/DIPEA).
-
Check Electrophilicity: Conversely, if the nucleophile is weak, the ring needs activation. Solution: Switch to acid catalysis (Protocol B).
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: MDPI (Molecules 2024) URL:[Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Source: Frontiers in Chemistry (2018) URL:[Link]
-
Improved Synthesis of Gefitinib and Erlotinib Hydrochloride. Source: Synthetic Communications URL:[Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link]
Sources
2-(tert-Butyl)-4-chloroquinazoline molecular weight and formula
Core Scaffold Analysis for Medicinal Chemistry & Drug Design
Executive Summary
2-(tert-Butyl)-4-chloroquinazoline is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1] Unlike its 2-methyl or 2-hydrogen analogues, the 2-tert-butyl variant introduces significant steric bulk and lipophilicity (
This guide provides a definitive technical profile, validated synthetic protocols, and mechanistic insights for researchers utilizing this scaffold in lead optimization.
Part 1: Physicochemical Profile[1][2][3]
Precise molecular characterization is essential for analytical validation (LC-MS/NMR).[1] The presence of a chlorine atom introduces a distinct isotopic signature that must be accounted for in mass spectrometry.
Molecular Specifications
| Parameter | Value | Technical Notes |
| IUPAC Name | 2-(tert-Butyl)-4-chloroquinazoline | |
| CAS Registry | 403612-89-5 | Note: CAS may vary by salt form or vendor catalog.[1] |
| Molecular Formula | C₁₂H₁₃ClN₂ | |
| Molecular Weight | 220.698 g/mol | Average mass for stoichiometric calculations.[1] |
| Monoisotopic Mass | 220.0767 g/mol | For High-Res MS (M+H⁺ ≈ 221.084).[1] |
| Heavy Atom Count | 15 | |
| CLogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to t-Butyl group.[1] |
| Physical State | Solid / Low-melting solid | Often off-white to yellow; prone to hydrolysis.[1] |
Isotopic Distribution (MS Validation)
Due to the natural abundance of Chlorine-35 (75.78%) and Chlorine-37 (24.22%), the mass spectrum will exhibit a characteristic 3:1 intensity ratio between the molecular ion [M]⁺ and the [M+2]⁺ isotope peak.[1]
Part 2: Synthetic Architecture & Mechanism[1]
The synthesis of 2-(tert-Butyl)-4-chloroquinazoline typically proceeds via the deoxychlorination of its precursor, 2-(tert-butyl)quinazolin-4(3H)-one.[1] The transformation is driven by the high oxophilicity of phosphorus.
Reaction Mechanism (The Pathway)
The reaction utilizes Phosphorus Oxychloride (
-
Activation: The amide oxygen of the quinazolinone attacks the electrophilic phosphorus, creating a phosphorylated intermediate (leaving group activation).
-
Aromatization/Displacement: A chloride ion attacks the C4 position. The driving force is the restoration of full aromaticity in the pyrimidine ring and the formation of the strong P=O bond in the byproduct.
Synthetic Workflow Diagram
The following diagram illustrates the conversion logic and downstream utility.
Figure 1: Synthetic pathway from the quinazolinone precursor to the active chloro-scaffold and subsequent drug discovery application.[1]
Part 3: Experimental Protocol
Safety Warning:
Materials
-
Substrate: 2-(tert-Butyl)quinazolin-4(3H)-one (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (5.0 - 10.0 eq)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Base Catalyst:
-Diisopropylethylamine (DIPEA) (1.5 eq) - Optional but accelerates reaction.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Solvent: Neat (in
) or Toluene (if solubility is an issue).
Step-by-Step Methodology
-
Setup: Charge a dry round-bottom flask with 2-(tert-Butyl)quinazolin-4(3H)-one under an inert atmosphere (
or Ar). -
Addition: Carefully add
(excess). If using a catalyst, add DIPEA dropwise at 0°C to prevent exotherm spikes. -
Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.[1] The starting material peak (M+H ≈ 203) should disappear, replaced by the product peak (M+H ≈ 221/223).
-
-
Concentration: Once complete, evaporate the excess
under reduced pressure. Do not apply high heat to the residue as the product can degrade. -
Quenching (Critical Step):
-
Dissolve the residue in dry Dichloromethane (DCM).
-
Pour the organic solution slowly onto crushed ice/saturated
mixture with vigorous stirring. Note: Direct addition of water to the residue can cause violent splashing.
-
-
Extraction: Separate the organic layer. Wash with brine, dry over anhydrous
, and concentrate. -
Purification: Flash column chromatography (SiO₂).[1]
-
Gradient: 0% → 10% EtOAc in Hexanes.[1] (The product is less polar than the starting material).
-
Part 4: Structural Biology & SAR Implications[1]
In the context of drug development, the 2-(tert-butyl)-4-chloroquinazoline scaffold serves as an electrophile for nucleophilic aromatic substitution (
The Role of the tert-Butyl Group[1]
-
Steric Occlusion: The bulky t-butyl group at C2 can prevent rotation of the inhibitor within the active site, potentially locking the molecule into a bioactive conformation.
-
Metabolic Shielding: Unlike a methyl group (susceptible to metabolic oxidation) or a proton, the t-butyl group is metabolically robust, often extending the half-life (
) of the final drug candidate.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Selectivity Filter: The volume of the t-butyl group (
) may clash with "gatekeeper" residues in off-target kinases, thereby improving selectivity for the primary target (e.g., EGFR).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Pharmacological Pathway Visualization
The following diagram demonstrates how this scaffold integrates into the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Figure 2: Mechanism of Action. The quinazoline derivative competes with ATP for the binding site on EGFR, halting the RAS-RAF-MEK-ERK proliferation cascade.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135443955 (Related 2-tBu Analogues). Retrieved from [Link][1]
-
Arnott, E. A., et al. (2011). "ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Chlorination of 4-Quinazolones."[2] The Journal of Organic Chemistry, 76(6), 1653-1661.[2] (Seminal work on the mechanism of quinazoline chlorination). Retrieved from [Link] -
Angene Chemical. 2-(Tert-butyl)-4-chloroquinazoline Product Entry (CAS 403612-89-5).[1][3] Retrieved from [Link][1]
Sources
Comprehensive Guide: Safety and Handling of 2-(tert-Butyl)-4-chloroquinazoline
[1]
Executive Summary: The "Why" of Safety
2-(tert-Butyl)-4-chloroquinazoline is not merely a passive building block; it is a high-energy electrophile designed for reactivity.[1] In drug discovery, specifically kinase inhibitor development, this compound serves as a critical scaffold for Nucleophilic Aromatic Substitution (S_NAr).
Its utility stems from the lability of the C-Cl bond at the 4-position, activated by the electron-deficient pyrimidine ring.[1] However, this same activation is the root cause of its handling hazards. The compound is hydrolytically unstable , prone to releasing hydrochloric acid (HCl) upon contact with ambient moisture, and possesses significant sensitizing potential.
Core Safety Directive: Treat this compound as a moisture-sensitive corrosive and a potent sensitizer .[1] All protocols must prioritize the exclusion of water and the prevention of aerosol generation.
Chemical Properties & Stability Profile[1][2]
Understanding the physical behavior of this molecule is the first step in designing a safe protocol.
| Property | Description | Implications for Handling |
| Physical State | White to off-white solid | Dust generation is a primary exposure vector.[1] |
| Reactivity | High electrophilicity at C-4 | Reacts violently with strong nucleophiles; hydrolyzes in moist air.[1] |
| Hydrolysis | Rapid | Decomposes to 2-(tert-butyl)quinazolin-4(3H)-one and HCl gas .[1] |
| Solubility | Soluble in DCM, THF, EtOAc | Use anhydrous solvents for processing to prevent degradation. |
| Lipophilicity | High (due to tert-butyl group) | Enhanced skin absorption potential compared to non-alkylated analogs.[1] |
The Hydrolysis Hazard Mechanism
The following diagram illustrates the degradation pathway that necessitates strict moisture control.
Figure 1: Hydrolytic degradation pathway releasing corrosive HCl fumes.[1]
Hazard Identification & Risk Assessment
While specific toxicological data for this derivative may be sparse, Read-Across logic from 4-chloroquinazoline (CAS 5190-68-1) and general halo-heterocycles dictates the following safety profile:
GHS Classification (Predicted)
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][2][3]
-
Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).[1] Note: The generation of HCl upon contact with skin moisture drives this classification.
-
Serious Eye Damage: Category 1 (Irreversible damage).[1]
-
Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).[1]
Specific Health Risks[6][7]
-
Inhalation: Inhalation of dust leads to hydrolysis in the mucous membranes of the respiratory tract, causing chemical burns and pulmonary edema.
-
Ocular: Contact with eyes results in immediate hydrolysis, generating concentrated acid directly on the cornea.
-
Sensitization: Repeated exposure, even at low levels, can lead to anaphylactic responses to quinazoline derivatives.
Storage & Handling Protocols
Trustworthiness Check: Before any experiment, verify the integrity of the compound. If the solid has turned from white to yellow or smells acrid (acidic), significant hydrolysis has occurred.
Storage Requirements[3][6][8]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Container: Tightly sealed glass vial with a PTFE-lined cap.[1] Parafilm is insufficient; use electrical tape or a secondary desiccant jar.[1]
-
Location: Segregated from oxidizers and strong bases.[1]
Handling Workflow (Decision Matrix)
Figure 2: Decision matrix for selecting the appropriate containment level based on scale.
Personal Protective Equipment (PPE)[1]
Synthetic Utility: Safe Reaction Setup
The primary use of 2-(tert-Butyl)-4-chloroquinazoline is in S_NAr reactions with amines or phenols.[1]
The Steric Factor
The tert-butyl group at position 2 provides significant steric bulk.[1] Unlike simple 4-chloroquinazoline, this derivative may require:
-
Higher reaction temperatures (heating).[1]
-
Longer reaction times.
-
Stronger bases (e.g., DIPEA, Cs₂CO₃) to scavenge HCl.
Protocol: S_NAr Reaction with an Amine
Goal: Synthesis of 4-amino-2-(tert-butyl)quinazoline derivative.
-
Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool under a stream of Argon.[1]
-
Solvent: Use Anhydrous THF or Dioxane .[1] (Do not use alcohols if high temperature is required, to avoid ether formation).
-
Addition:
-
Monitoring: Monitor by LC-MS rather than TLC to confirm the identity of the product and ensure no hydrolysis byproduct (molecular weight - Cl + OH) is forming.
-
Quenching: Quench with water only after the starting material is consumed.[1]
Emergency Procedures
Spill Cleanup
-
Evacuate: Clear the immediate area.
-
Neutralize: Cover the spill with a mixture of sodium carbonate (soda ash) and clay cat litter. This neutralizes the potential HCl generation.[6]
-
Disposal: Sweep into a biohazard/chemical waste bag. Do not use water to wash the area until the bulk solid is removed.
First Aid[1]
Waste Disposal
-
Classification: Hazardous Waste (Toxic/Corrosive).[1]
-
Protocol: Dissolve in a combustible solvent (acetone) and dispose of in the halogenated organic waste stream.
-
Neutralization: If quenching a reaction mixture, ensure the pH is adjusted to 7-8 before disposal to prevent acid accumulation in waste drums.
References
-
Angene International. (n.d.).[1] 2-(Tert-butyl)-4-chloroquinazoline Safety Data Sheet. Retrieved from [Link][1]
-
PubChem. (2023).[1] 4-Chloroquinazoline Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
- Veronese, A. C., et al. (2010). Nucleophilic substitutions of 4-chloroquinazolines. Journal of Heterocyclic Chemistry. (Contextual grounding for S_NAr reactivity).
Sources
- 1. 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One | C18H18N2O | CID 135443955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 4-tert-butyl-2-chloropyridine CAS#: 81167-60-4 [m.chemicalbook.com]
- 5. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
2-(tert-Butyl)-4-chloroquinazoline as a building block for kinase inhibitors
Application Note: 2-(tert-Butyl)-4-chloroquinazoline in Kinase Inhibitor Design
Executive Summary
This technical guide details the utilization of 2-(tert-Butyl)-4-chloroquinazoline (CAS: 403612-89-5) as a specialized scaffold for the synthesis of Type I and Type II kinase inhibitors. While 4-anilinoquinazolines are a privileged structure in medicinal chemistry (e.g., Gefitinib, Erlotinib), the introduction of a bulky tert-butyl group at the C2 position offers a unique vector for modulating physicochemical properties (LogP) and inducing steric selectivity.[1] This note provides validated protocols for nucleophilic aromatic substitution (SNAr) and Palladium-catalyzed cross-coupling, addressing the specific stability challenges associated with the C4-chloro "warhead."
Strategic Rationale: The tert-Butyl Advantage
In rational drug design, the C2 position of the quinazoline core projects toward the solvent front or interacts with residues near the ribose-binding pocket, depending on the binding mode.[1]
-
Steric Selectivity Filter: Unlike the C2-proton found in first-generation EGFR inhibitors, a C2-tert-butyl group introduces significant steric bulk. This can be exploited to destabilize binding to kinases with restricted ATP pockets (improving selectivity profiles) or to target kinases with larger hydrophobic regions near the gatekeeper residue.
-
Metabolic Stability: The tert-butyl moiety is metabolically robust compared to linear alkyl chains, resisting oxidative dealkylation by CYP450 enzymes.
-
Solubility Modulation: The increased lipophilicity facilitates membrane permeability, though it requires careful balancing with polar solubilizing groups on the aniline ring.
Molecule Profile & Handling
| Property | Specification |
| IUPAC Name | 2-(tert-Butyl)-4-chloroquinazoline |
| Molecular Weight | 220.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | -20°C, under Argon/Nitrogen (Hygroscopic) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with alcohols/water |
| Stability Warning | CRITICAL: The C4-Cl bond is highly susceptible to hydrolysis. Exposure to atmospheric moisture converts the molecule to the inactive 2-(tert-butyl)quinazolin-4(3H)-one. |
Synthetic Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Electron-rich or neutral anilines (e.g., 3-chloro-4-fluoroaniline).[1]
Mechanism: The N1 and N3 atoms render the C4 position electron-deficient, facilitating attack by the aniline nucleophile. The bulky tert-butyl group at C2 does not significantly hinder the C4 trajectory but may affect solubility.
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(tert-butyl)-4-chloroquinazoline (1.0 equiv) in anhydrous Isopropanol (iPrOH) (0.2 M concentration).
-
Addition: Add the substituted Aniline (1.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (N2).
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS. Reaction is typically complete in 2-6 hours.
-
Workup (The "Self-Purifying" Step):
-
Free Base Conversion (Optional): If the free base is required for biological assay, suspend the salt in EtOAc and wash with saturated NaHCO3.
Method B: Buchwald-Hartwig Cross-Coupling
Best for: Electron-poor anilines, sterically hindered amines, or acid-sensitive substrates.
Protocol:
-
Charge: To a microwave vial or Schlenk tube, add:
-
Solvent: Add anhydrous 1,4-Dioxane (degassed).
-
Reaction: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 1-12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash column chromatography (SiO2, gradient Hexanes -> EtOAc).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct synthetic route and the critical checkpoints for quality control.
Caption: Figure 1. Synthetic decision tree for 4-aminoquinazoline functionalization. Route A is preferred for operational simplicity (filtration workup), while Route B is reserved for difficult substrates.
Structure-Activity Relationship (SAR) Logic
Understanding where the tert-butyl group sits in the binding pocket is crucial for interpreting biological data.
Caption: Figure 2. Pharmacophore map of the quinazoline scaffold. The C2-tert-butyl group primarily influences selectivity and pharmacokinetics (PK) via steric and lipophilic modifications.
Quality Control & Troubleshooting
Common Failure Mode: Hydrolysis The most common impurity is 2-(tert-butyl)quinazolin-4(3H)-one .
-
Cause: Wet solvent or old starting material.
-
Detection:
-
LCMS: Mass shift of -18 (loss of Cl, gain of OH? No, actually Cl (35) replaced by OH (17) results in M-18 mass shift roughly, or specifically: M(R-Cl) -> M(R-OH).[1] Mass difference = 35.5 - 17 = 18.5 Da loss).
-
NMR: Disappearance of the aromatic protons characteristic of the chloro-quinazoline and appearance of a broad amide NH proton (10-12 ppm).
-
-
Remediation: If the starting material contains >5% quinazolinone, reflux in POCl3 to re-chlorinate before attempting the coupling reaction.
References
-
Review of Quinazoline Synthesis: Mhaske, S. B., & Argade, N. P. (2006).[1] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
-
SNAr Reaction Conditions: Rao, V. K., et al. (2021).[1] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[4][5] Beilstein Journal of Organic Chemistry, 17, 206–214.
-
Buchwald-Hartwig Protocols for Heterocycles: Guram, A. S., et al. (2004).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.
-
Kinase Inhibitor SAR (EGFR/VEGFR): Yousefbeyk, F., & Ghasemi, Z. (2025).[1][6][7][8] A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences.[8]
-
Microwave Assisted Synthesis: Kabri, Y., et al. (2020).[1] Microwave-mediated N-arylation of 4-chloroquinazolines. National Institutes of Health (NIH) / PubMed.[1]
Sources
- 1. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]
- 7. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Note: Microwave-Assisted Functionalization of 2-(tert-Butyl)-4-chloroquinazoline
Executive Summary
This guide details the optimized protocols for the functionalization of 2-(tert-Butyl)-4-chloroquinazoline using microwave-assisted organic synthesis (MAOS). While 4-chloroquinazolines are standard electrophiles in medicinal chemistry (e.g., Gefitinib, Erlotinib), the introduction of a bulky, electron-donating tert-butyl group at the C2 position presents unique synthetic challenges. It sterically hinders nucleophilic approach and electronically deactivates the C4 center via the inductive (+I) effect.
Traditional thermal heating often results in prolonged reaction times (>12 hours) and incomplete conversion for this scaffold.[1] This note demonstrates how dielectric heating overcomes these activation energy barriers, reducing reaction times to minutes while suppressing side reactions (hydrolysis).
Scientific Rationale & Mechanism
The Scaffold Challenge
The reactivity of the C4-chlorine atom is governed by the electron deficiency of the pyrimidine ring.
-
Steric Hindrance: The tert-butyl group at C2 is voluminous (
-value > 5.0). Although the reaction occurs at C4, the bulk can interfere with the trajectory of incoming nucleophiles, particularly if the nucleophile itself is ortho-substituted. -
Electronic Deactivation: Unlike electron-withdrawing groups (e.g.,
, ) that activate the ring for , the tert-butyl group donates electron density through sigma bonds ( effect). This raises the LUMO energy of the ring, making the C4 position less electrophilic compared to the unsubstituted parent quinazoline.
The Microwave Solution
Microwave irradiation (2.45 GHz) provides two distinct advantages for this specific substrate:
-
Dielectric Heating: Polar solvents (e.g., Isopropanol) align with the oscillating electric field, generating internal heat via molecular friction. This allows the system to rapidly reach temperatures (140–160 °C) significantly above the solvent's atmospheric boiling point in sealed vessels.
-
Activation Energy (
) Conquest: The Arrhenius equation dictates that reaction rate increases exponentially with temperature. By safely accessing high temperatures/pressures, we surmount the increased caused by the tert-butyl deactivation.
Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer complex (sigma complex).
Figure 1: Mechanistic pathway for Nucleophilic Aromatic Substitution. Microwave energy helps overcome the barrier to TS1, which is elevated by the C2-tert-butyl group.
Experimental Protocols
Safety & Handling
-
Warning: 4-Chloroquinazolines are potent skin sensitizers and lachrymators. Handle only in a fume hood.
-
Pressure: Microwave reactions in sealed vessels generate significant pressure. Ensure vials are rated for at least 20 bar.
-
Moisture: The starting material is sensitive to hydrolysis (forming the inert quinazolinone). Use dry solvents.
Protocol A: C-N Bond Formation ( )
Objective: Synthesis of 2-(tert-butyl)-N-phenylquinazolin-4-amine derivatives.
Reagents:
-
2-(tert-Butyl)-4-chloroquinazoline (1.0 equiv)
-
Aniline derivative (1.1 – 1.5 equiv)
-
Solvent: Isopropanol (IPA) [High tan
value = efficient heating] -
Base:
(1.5 equiv) Note: Optional if product precipitates as HCl salt.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve 2-(tert-butyl)-4-chloroquinazoline (220 mg, 1.0 mmol) in dry Isopropanol (3 mL).
-
Addition: Add the aniline (1.1 mmol). If the aniline is available as a salt, add DIPEA (2.5 mmol) to liberate the free base.
-
Sealing: Cap the vial with a Teflon-lined septum and crimp seal.
-
Irradiation: Place in the microwave reactor.
-
Temperature: 140 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Workup:
-
Scenario A (Precipitation): Cool to RT. The product often precipitates. Filter, wash with cold IPA, then diethyl ether.
-
Scenario B (Soluble): Concentrate in vacuo. Redissolve in DCM, wash with sat.
and brine. Dry over .
-
-
Purification: If necessary, flash chromatography (Hexane/EtOAc).
Data Comparison:
| Parameter | Thermal Reflux (IPA) | Microwave (140°C) |
| Time | 12 – 18 Hours | 10 – 20 Minutes |
| Yield | 45 – 60% | 85 – 95% |
| Purity (LCMS) | 85% (Hydrolysis byproducts) | >98% |
| Solvent Vol. | 20 mL/mmol | 3 mL/mmol |
Protocol B: C-C Bond Formation (Suzuki-Miyaura)
Objective: Synthesis of 2-(tert-butyl)-4-arylquinazolines.
Reagents:
-
2-(tert-Butyl)-4-chloroquinazoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or Dioxane.
Step-by-Step Procedure:
-
Preparation: Add chloroquinazoline (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst to the microwave vial.
-
Inerting: Seal the vial and purge with Nitrogen/Argon for 2 minutes (crucial to prevent homocoupling).
-
Solvent: Inject degassed DME (3 mL) and aqueous
(1.5 mL) through the septum. -
Irradiation:
-
Temperature: 120 °C
-
Hold Time: 20 minutes
-
-
Workup: Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc.
-
Scavenging: Treat organic layer with SiliaMetS® Thiol or similar scavenger to remove Pd residues (critical for biological assays).
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis of 2-(tert-butyl)-4-chloroquinazoline derivatives.
Troubleshooting & Optimization
-
Issue: Hydrolysis of starting material (formation of quinazolin-4-one).
-
Cause: Wet solvent or old starting material.
-
Fix: Use anhydrous solvents (molecular sieves). Store chloroquinazoline under inert gas.
-
-
Issue: Incomplete Conversion.
-
Cause: Extreme steric hindrance from the nucleophile.
-
Fix: Increase temperature to 160 °C. Switch solvent to o-dichlorobenzene (absorbs MW poorly, but allows higher T) or NMP.
-
-
Issue: Vial Failure/Venting.
-
Cause: Decomposition of unstable nucleophiles generating gas.
-
Fix: Use a lower fill volume (max 2/3 capacity). Ensure pre-stirring prevents "hot spots."
-
References
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 2006.[1][2] Link
- Context: Establishes the baseline superiority of MW irradiation over thermal reflux for 4-chloroquinazoline reactions (96% yield vs 37%).
-
Microwave-Assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines. Current Microwave Chemistry, 2022. Link
- Context: Validates the use of green solvents and rapid kinetics for C-O and C-N bond form
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org.[3] Chem., 2021.[3] Link
- Context: Specifically addresses the issue of sterically hindered anilines, demonstrating that MW is required for ortho-substituted nucleophiles where thermal methods fail.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Catalysts, 2020.[4] Link
- Context: Provides the foundational conditions for Suzuki couplings under MW irradi
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 2022. Link
- Context: Demonstrates successful Suzuki cross-coupling on 4-chloroquinazolines using Pd(dppf)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Analytical Quantification of 2-(tert-Butyl)-4-chloroquinazoline
Executive Summary
The quantification of 2-(tert-Butyl)-4-chloroquinazoline (hereafter TB-4-CQ ) presents a specific analytical challenge due to the lability of the C4-chlorine atom. While the tert-butyl group at C2 provides steric bulk that offers marginal stability improvements over its methyl analogues, the molecule remains susceptible to nucleophilic attack, particularly hydrolysis, yielding the thermodynamically stable 2-(tert-Butyl)quinazolin-4(3H)-one (TB-4-OH).
This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for assay and purity analysis, alongside an LC-MS/MS method for trace quantification. The core directive of this protocol is "Moisture Exclusion," ensuring that sample preparation artifacts do not bias the reported purity.
Chemical Context & Stability Mechanism
Understanding the degradation pathway is prerequisite to accurate analysis. TB-4-CQ is an electrophilic intermediate often used in SNAr reactions to generate kinase inhibitors.
The Hydrolysis Trap
Upon exposure to protic solvents (water, methanol) or atmospheric moisture, the C4-Cl bond undergoes hydrolysis. In analytical workflows, this manifests as:
-
Ghost Peaks: Appearance of a front-eluting peak (TB-4-OH) that grows over time in the autosampler.
-
Quantification Bias: Underestimation of potency due to on-column or in-vial degradation.
Figure 1: Hydrolysis Pathway & Analytical Impact (The diagram below illustrates the degradation mechanism and the required separation)
Caption: Figure 1. The hydrolysis of TB-4-CQ to TB-4-OH is the primary failure mode in quantification. The method must resolve these two species significantly.
Method A: RP-HPLC for Purity & Assay (QC Standard)
This method is designed for In-Process Control (IPC) and Release Testing . It utilizes a pH-buffered mobile phase to ensure peak symmetry for the basic quinazoline nitrogen while maintaining high organic strength to elute the hydrophobic tert-butyl group.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent | End-capped C18 prevents silanol interactions with the basic quinazoline ring. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) | Buffers the basic nitrogen; pH 5.0 is optimal for stability and peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Aprotic organic modifier to minimize on-column hydrolysis. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 25°C | Ambient temperature reduces the rate of on-column hydrolysis compared to 40°C. |
| Detection | UV @ 254 nm (Ref 360 nm) | 254 nm captures the quinazoline core; 360 nm reference corrects for drift. |
| Injection Vol | 5.0 µL | Lower volume minimizes solvent mismatch effects. |
Gradient Program
Note: TB-4-CQ is significantly more hydrophobic than its hydrolysis product.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 80 | 20 | Equilibration |
| 2.00 | 80 | 20 | Isocratic Hold (Elute polar impurities) |
| 12.00 | 10 | 90 | Linear Gradient (Elute TB-4-CQ) |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 80 | 20 | Re-equilibration |
| 20.00 | 80 | 20 | End of Run |
Sample Preparation (The "Dry Cycle")
CRITICAL: Do NOT use Methanol or unbuffered water as the diluent.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of TB-4-CQ into a 10 mL volumetric flask. Dissolve in 100% Anhydrous Acetonitrile .
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Acetonitrile .
-
Vialing: Use amber glass vials with PTFE-lined caps. Analyze within 4 hours of preparation.
Method B: LC-MS/MS for Trace Impurity Analysis
Used when TB-4-CQ is a potential genotoxic impurity (PGI) in a final drug substance.
Mass Spectrometry Parameters
-
Source: ESI Positive Mode (Protonation of N1 or N3).
-
MRM Transitions:
-
Precursor: m/z 221.1 [M+H]+ (35Cl isotope)
-
Quantifier Ion: m/z 165.1 (Loss of t-butyl group: [M+H - C4H8]+)
-
Qualifier Ion: m/z 186.1 (Loss of Cl radical/fragmentation of ring).
-
-
Dwell Time: 50 ms.
LC Parameters (Trace Level)
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).
-
Gradient: Steep gradient (5% to 95% B in 5 mins) to elute the hydrophobic impurity sharply for maximum sensitivity.
Experimental Workflow & Decision Logic
The following decision tree guides the analyst through the correct protocol selection based on the data requirement.
Caption: Figure 2. Analytical decision matrix. Note the divergence in diluent strategy for Trace analysis where water focusing is required despite stability risks.
Validation & System Suitability Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before every sample set.
System Suitability Test (SST)
Run a standard containing both TB-4-CQ and spiked TB-4-OH (hydrolysis impurity).
| Parameter | Acceptance Criteria | Troubleshooting |
| % RSD (Area, n=5) | ≤ 2.0% | Check injector precision; ensure sample isn't degrading in vial. |
| Tailing Factor (T) | 0.9 < T < 1.5 | High tailing indicates silanol activity; replace column or adjust pH. |
| Resolution (Rs) | > 2.0 between Impurity & Main Peak | If Rs < 2.0, lower %B at start of gradient. |
| Plate Count (N) | > 5,000 | If low, check for dead volume or column aging. |
Linearity & Range
-
Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target).
-
LOD/LOQ: Estimated at 0.1 µg/mL (LOD) and 0.5 µg/mL (LOQ) by UV, sufficient for 0.05% impurity reporting.
Troubleshooting Guide: The "Ghost Peak" Phenomenon
Issue: A peak at RRT ~0.30 (approx. 3-4 mins) appears and grows in area over sequential injections.
-
Root Cause: In-vial hydrolysis of TB-4-CQ to TB-4-OH.
-
Verification: Inject the same vial 3 times over 3 hours. If the early peak grows and the main peak shrinks, the diluent is wet.
-
Solution:
-
Use fresh, high-quality Acetonitrile (low water content).
-
Dry glassware in an oven before use.
-
Set autosampler temperature to 4°C (slows kinetics).
-
References
-
Karunakara, A. C., et al. (2013).[2] "Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC." ResearchGate.[1][4] Available at: [Link]
-
Luo, J., et al. (2022).[5] "Synthesis of quinazolinones." Organic Chemistry Portal. Available at: [Link]
-
American Pharmaceutical Review. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review. Available at: [Link]
-
MDPI. (2024). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Molecules. Available at: [Link]
Sources
Application Note: LC-MS Profiling of 2-(tert-Butyl)-4-chloroquinazoline Reaction Products
This Application Note is structured to guide researchers through the rigorous LC-MS analysis of reaction mixtures involving 2-(tert-Butyl)-4-chloroquinazoline . This scaffold is a critical intermediate in the synthesis of bioactive kinase inhibitors, where the C4-chlorine atom serves as an electrophilic handle for Nucleophilic Aromatic Substitution (
Executive Summary
The 4-chloroquinazoline scaffold is highly reactive toward nucleophiles, making it an ideal precursor for synthesizing 4-anilinoquinazoline derivatives (e.g., EGFR inhibitors). However, this reactivity also renders the starting material susceptible to hydrolysis, yielding the thermodynamically stable but synthetically inactive 4-quinazolinone.
This protocol details a robust LC-MS methodology to monitor the
-
Differentiation of species: Utilizing chlorine isotope patterns to distinguish starting material from products.
-
Stability Management: Sample preparation protocols designed to prevent in-situ hydrolysis of the labile C-Cl bond.
-
Structural Diagnostics: MS/MS fragmentation logic for the tert-butyl group and the quinazoline core.
Chemical Context & Reaction Mechanism[1][2][3][4][5][6][7]
The transformation relies on the
Reaction Scheme & Pathways
The following diagram illustrates the desired substitution pathway versus the competing hydrolysis pathway.
Figure 1: Reaction pathways for 2-(tert-Butyl)-4-chloroquinazoline. Green path indicates the desired amine substitution; red dashed path indicates the hydrolysis side-reaction.
Experimental Protocol
Reagents and Chemicals[4][8][9][10][11][12]
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water (
). -
Additives: Formic Acid (FA) or Ammonium Formate (AmForm).
-
Internal Standard (Optional): Caffeine or a deuterated analog (e.g.,
-Toluene) if absolute quantitation is required.
Sample Preparation (Critical Step)
Rationale: The 4-chloro starting material is moisture-sensitive. Traditional aqueous workups can artificially inflate the observed hydrolysis impurity.
-
Reaction Aliquot: Withdraw
of the reaction mixture. -
Quench/Dilution: Immediately dilute into
of anhydrous Acetonitrile .-
Note: Do not use water or alcohols (MeOH/EtOH) for the initial quench, as they can react with the starting material at high concentrations/temperatures.
-
-
Final Dilution: Dilute the quenched sample 1:10 with Mobile Phase A (0.1% FA in Water) immediately prior to injection to match the initial gradient conditions.
-
Why? Injecting 100% strong solvent (MeCN) causes peak broadening for early eluters.
-
-
Filtration: Filter through a
PTFE syringe filter if solids are present.
LC-MS Method Parameters[6][10][13][14]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH C18, | Standard stationary phase for hydrophobic heterocycles. |
| Mobile Phase A | Acidic pH ensures protonation of the quinazoline nitrogens for ESI+. | |
| Mobile Phase B | MeCN + 0.1% Formic Acid | Acetonitrile provides lower backpressure and better peak shape than MeOH. |
| Flow Rate | Optimized for UHPLC efficiency. | |
| Column Temp | Reduces viscosity and improves mass transfer. | |
| Injection Vol | Prevent column overload. |
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial hold to trap polar impurities. |
| 0.5 | 5 | Start gradient. |
| 4.0 | 95 | Rapid ramp to elute lipophilic t-butyl species. |
| 5.0 | 95 | Wash column. |
| 5.1 | 5 | Re-equilibration. |
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage:
. -
Cone Voltage:
(Optimize to prevent in-source fragmentation of the t-butyl group). -
Scan Range:
.
Data Analysis & Interpretation
Identification of Key Species
The tert-butyl group adds significant lipophilicity, pushing retention times later than typical quinazolines.
| Compound | Diagnostic Feature | Mass Shift | Isotope Pattern |
| Starting Material (SM) | Base Peak | Distinct 3:1 ( | |
| Product ( | No Cl pattern (unless amine has Cl) | ||
| Hydrolysis Impurity | No Cl pattern |
MS/MS Fragmentation Logic
Understanding the fragmentation is crucial for confirming the structure of the reaction product.
-
Starting Material (4-Cl):
-
Parent:
. -
Fragment 1: Loss of the tert-butyl group is common. Look for
(loss of isobutene). -
Fragment 2: Loss of HCl is rare in ESI but possible in source-induced dissociation.
-
-
Product (4-Amino):
-
Parent:
. -
Fragment 1: Cleavage of the C-N exocyclic bond (loss of the nucleophile side chain).
-
Fragment 2: Ring opening of the pyrimidine portion of the quinazoline.
-
Troubleshooting Common Issues
-
Issue: High levels of Hydrolysis Impurity (Quinazolinone) observed at T=0.
-
Cause: The starting material bottle may be old/wet, or the LC solvents are contaminated.
-
Test: Inject a fresh standard of the SM dissolved in anhydrous MeCN.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of basic quinazoline nitrogens with silanols.
-
Fix: Increase buffer concentration (e.g., 10 mM Ammonium Formate) or use a charged-surface hybrid (CSH) column.
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring sample integrity and data accuracy.
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Quinazoline Synthesis & Reactivity
-
LC-MS Fragmentation of Nitrogen Heterocycles
- Topic: ESI-MS fragmentation patterns relevant to quinoline/quinazoline deriv
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Reaction Monitoring Methodology
Sources
- 1. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-(tert-Butyl)-4-chloroquinazoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(tert-Butyl)-4-chloroquinazoline. This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this specific synthetic sequence. We will move beyond simple procedural lists to explore the mechanistic underpinnings of the reaction, providing you with the causal understanding required to troubleshoot effectively and enhance your experimental outcomes.
Section 1: Synthesis Overview & Core Challenges
The synthesis of 2-(tert-Butyl)-4-chloroquinazoline is typically approached as a two-step process. First, the construction of the heterocyclic core to form 2-(tert-butyl)quinazolin-4(3H)-one, followed by a deoxychlorination reaction to yield the final product. While conceptually straightforward, each stage presents unique challenges that can significantly impact overall yield and purity. Common issues include incomplete reactions, formation of stubborn byproducts, and difficulties during work-up and purification.
This guide provides a structured, question-and-answer-based approach to address these common hurdles, grounded in established chemical principles and supported by literature precedents.
Overall Synthetic Workflow
The general pathway is illustrated below. The key is to optimize both the initial cyclization and the subsequent chlorination to achieve a high overall yield.
Caption: Troubleshooting logic for the chlorination step.
Q3: Are there viable alternatives to POCl₃ for the chlorination step?
A3: Yes, several other reagents can be used, which may be advantageous depending on the substrate or desired reaction conditions.
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF. This combination can be effective and may result in an easier work-up as excess SOCl₂ is more volatile than POCl₃. [1][2]* Triphenylphosphine (PPh₃) and Trichloroisocyanuric Acid (TCCA): This reagent system can produce 4-chloroquinazolines in high yield under milder conditions than POCl₃. [1][3]* Oxalyl Chloride and Catalytic DMF: This is another effective Vilsmeier-type reagent system for this transformation. [1] The choice of reagent depends on factors like substrate tolerance to strongly acidic conditions and the scale of the reaction. For many standard applications, the optimized POCl₃/base protocol remains highly effective and cost-efficient.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis of 2-(tert-Butyl)quinazolin-4(3H)-one
-
To a round-bottom flask under an inert atmosphere (N₂), add anthranilamide (1.0 equiv) and anhydrous toluene (10 mL per gram of anthranilamide).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pivaloyl chloride (1.1 equiv) in anhydrous toluene dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 12-18 hours. Monitor the reaction for the disappearance of the intermediate by TLC.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid, wash thoroughly with cold toluene and then hexane to remove soluble impurities.
-
Dry the resulting white solid under vacuum. The product is typically of sufficient purity to proceed to the next step. Expected yield: 80-90%.
Protocol 2: Optimized Chlorination to 2-(tert-Butyl)-4-chloroquinazoline
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-(tert-butyl)quinazolin-4(3H)-one (1.0 equiv) and phosphorus oxychloride (POCl₃) (5-10 volumes).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Cool the slurry to 0 °C in an ice bath.
-
Stir the mixture at 0 °C for 1 hour. The slurry should become more homogeneous.
-
Slowly warm the reaction to room temperature and then heat to reflux (approx. 105 °C) for 3-5 hours. The reaction should become a clear, light-brown solution. Monitor by TLC until no starting material remains.
-
Cool the reaction mixture to room temperature.
-
Work-up: Slowly and carefully pour the reaction mixture into a vigorously stirring beaker of crushed ice. This is a highly exothermic and gas-evolving quench. Perform in an efficient fume hood.
-
Once the quench is complete, basify the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~8-9.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a white to off-white solid. Expected yield: 75-85%.
Section 5: Mechanistic Visualization
Understanding the reaction mechanism is key to rational troubleshooting. The chlorination with POCl₃ does not proceed via direct attack on the carbonyl. Instead, it relies on the lactam-lactim tautomerism of the quinazolinone.
Proposed Mechanism for POCl₃ Chlorination
Caption: Key stages of the POCl₃ chlorination mechanism. [4]
References
-
Title: POCl3 Chlorination of 4-Quinazolones Source: Journal of Organic Chemistry, 2011, 76(6), 1653-1661 URL: [Link]
-
Title: Catalyst-Free Expeditious Synthesis Of 2-(4-TERT-BUTYLPHENYL)-3-Sustituted Quinazolin-4(3H)-One Derivatives Source: Research Square (Preprint) URL: [Link]
-
Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Source: SciSpace URL: [Link]
-
Title: Quinazolinones, the Winning Horse in Drug Discovery Source: Molecules, 2023, 28(3), 978 URL: [Link]
-
Title: Quinazolinones, the Winning Horse in Drug Discovery (Semantic Scholar) Source: Semantic Scholar URL: [Link]
-
Title: POCl3 Chlorination of 4-Quinazolones | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones Source: ResearchGate URL: [Link]
-
Title: What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Source: ResearchGate URL: [Link]
-
Title: Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Navigating Side Product Formation in Reactions of 2-(tert-Butyl)-4-chloroquinazoline
Welcome to the technical support center for 2-(tert-Butyl)-4-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. My aim is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and mitigate the formation of common side products in your reactions. This is not just a list of steps; it's a compilation of experience-driven advice to enhance the efficiency and success of your synthetic endeavors.
The 2-(tert-Butyl)-4-chloroquinazoline scaffold is a valuable precursor in medicinal chemistry, often utilized in nucleophilic aromatic substitution (SNAr) reactions to generate a diverse array of biologically active molecules. However, like any chemical reaction, the path to the desired product is not always straightforward. Understanding the potential for side product formation is critical for optimizing reaction conditions and ensuring the purity of your target compounds.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the mechanisms behind side product formation and provide practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of starting material, 2-(tert-Butyl)-4-quinazolone, in my product mixture after the SNAr reaction. What is the likely cause and how can I prevent this?
This is a common issue and typically points to the hydrolysis of your starting material, 2-(tert-Butyl)-4-chloroquinazoline, back to the corresponding quinazolone. The C4 position of the quinazoline ring is highly electrophilic and susceptible to attack by water.
Causality and Mechanism:
The presence of water in your reaction medium, either from solvents that were not rigorously dried or from the atmosphere, can lead to the hydrolysis of the chloro-group. The tert-Butyl group at the C2 position, being electron-donating, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted quinazoline, but the C4-Cl bond remains highly reactive.
Troubleshooting and Prevention:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled or obtained from a solvent purification system. Dry all reagents, particularly amine nucleophiles and bases, before use.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric moisture.
-
Anhydrous Workup: During the reaction workup, if an aqueous wash is necessary, perform it quickly and at a low temperature. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
-
Choice of Base: If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and dried in an oven prior to use.
Q2: My reaction with an aniline derivative is sluggish and giving low yields, even at elevated temperatures. I'm concerned about forcing the conditions and generating more impurities.
The reactivity of your nucleophile is a critical factor in SNAr reactions. The tert-Butyl group at C2 can present some steric hindrance, and electron-poor anilines can be particularly challenging nucleophiles.
Causality and Mechanism:
-
Nucleophile Reactivity: Aniline derivatives with electron-withdrawing groups (e.g., nitro, cyano, halo-) are less nucleophilic and will react more slowly.
-
Steric Hindrance: While the primary site of reaction is C4, the bulky tert-Butyl group at the adjacent C2 position can influence the approach of the nucleophile, especially if the nucleophile itself is sterically demanding (e.g., ortho-substituted anilines).[1]
Troubleshooting and Optimization:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, even with less reactive nucleophiles.[2][3] This is due to efficient and uniform heating.
-
Solvent Selection: Polar aprotic solvents like dioxane, DMF, or NMP can help to solvate the transition state and accelerate the reaction.[2][4]
-
Stronger Base: Consider using a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the deprotonation of the aniline and increase its nucleophilicity.
-
Palladium-Catalyzed Cross-Coupling: For particularly challenging anilines, consider an alternative synthetic route such as a Buchwald-Hartwig amination.
Table 1: Recommended Starting Conditions for SNAr with Anilines
| Aniline Type | Recommended Solvent | Recommended Base | Temperature Range (°C) | Notes |
| Electron-rich | Dioxane or THF | DIPEA or Et₃N | 80 - 100 | Generally proceeds smoothly. |
| Electron-neutral | Dioxane or DMF | DIPEA or K₂CO₃ | 100 - 120 | May require longer reaction times. |
| Electron-poor | NMP or DMF | DBU or Cs₂CO₃ | 120 - 150 (or Microwave) | Microwave irradiation is highly recommended. |
| Sterically hindered | NMP | DBU or NaH | 140 - 160 (or Microwave) | Higher temperatures and stronger bases are often necessary. |
Q3: I have isolated a byproduct with approximately double the mass of my expected product. What could this be?
The formation of a dimeric species is a known side reaction in quinazoline chemistry, particularly under basic conditions.
Causality and Mechanism:
This "pseudodimer" can form during the synthesis of 2-(tert-Butyl)-4-chloroquinazoline from the corresponding quinazolone using chlorinating agents like POCl₃.[2] It is hypothesized that under certain conditions, the enolate of the quinazolone can attack another molecule of the activated chloro-intermediate.
Another possibility is a base-induced dimerization of the 2-(tert-Butyl)-4-chloroquinazoline itself, where a molecule of the starting material acts as a nucleophile, although this is less common.
Troubleshooting and Prevention:
-
Controlled Chlorination: When preparing your 2-(tert-Butyl)-4-chloroquinazoline, maintain a low temperature (below 25 °C) during the initial addition of POCl₃ under basic conditions before heating to complete the reaction.[2] This suppresses the formation of the reactive intermediate that leads to dimerization.
-
Base Stoichiometry in SNAr: In the subsequent SNAr reaction, avoid using an excessive amount of a very strong base, as this can promote unwanted side reactions.
Q4: My purification is complicated by a persistent impurity that has a very similar polarity to my desired 4-amino-2-(tert-butyl)quinazoline product. What might this be and how can I remove it?
This is often due to an incomplete reaction, leaving unreacted 2-(tert-Butyl)-4-chloroquinazoline in your crude product.
Causality and Mechanism:
The starting material and the product often have similar polarities, making them difficult to separate by standard column chromatography. Incomplete conversion can be due to insufficient reaction time, inadequate temperature, or deactivation of the reagents.
Troubleshooting and Prevention:
-
Reaction Monitoring: Always monitor the progress of your reaction by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Workup Strategy: During the workup, a wash with a dilute aqueous base can sometimes help to hydrolyze and remove the unreacted 2-(tert-Butyl)-4-chloroquinazoline.[2]
-
Optimized Chromatography: If co-elution is an issue, try a different solvent system for your column chromatography or consider using a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing small amounts of impurities.
Experimental Protocols
Protocol 1: Microwave-Assisted SNAr with an Electron-Poor Aniline
This protocol provides a general guideline for the reaction of 2-(tert-Butyl)-4-chloroquinazoline with an electron-poor aniline using microwave irradiation.
Reagents and Equipment:
-
2-(tert-Butyl)-4-chloroquinazoline (1.0 eq)
-
Electron-poor aniline (e.g., 4-nitroaniline) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a microwave synthesis vial, add 2-(tert-Butyl)-4-chloroquinazoline, the electron-poor aniline, and a stir bar.
-
Under an inert atmosphere, add anhydrous DMF followed by DIPEA.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired SNAr reaction and a common side reaction.
Caption: Desired SNAr pathway versus hydrolysis side reaction.
Caption: Formation of pseudodimer during chlorination.
References
-
Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]
-
Alves, M. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
de Oliveira, V. E., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
El-Gendy, Z., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. Available at: [Link]
-
ResearchGate (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
de Oliveira, V. E., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting regioselectivity in quinazoline functionalization
Topic: Troubleshooting Regioselectivity in Quinazoline Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming Regioselectivity Challenges in S_NAr, Cross-Coupling, and C-H Activation.
Introduction: The Quinazoline "Personality"
Welcome to the Quinazoline Technical Support Center. If you are here, you are likely struggling with the inherent electrophilic bias of the quinazoline scaffold.
The Core Conflict: The quinazoline ring system (benzo[d]pyrimidine) is not a uniform platform. It is a "tale of two rings":
-
The Pyrimidine Ring (C2/C4): Highly electron-deficient. It craves nucleophiles but discriminates heavily between positions C4 and C2.[1]
-
The Benzene Ring (C5-C8): relatively electron-neutral but deactivated by the adjacent pyrimidine.
Successful functionalization requires navigating the "Electrophilic Gradient."[1] You cannot force the molecule to disobey its electronic nature, but you can exploit it.[1]
Module 1: Nucleophilic Substitution (S_NAr)
User Report: "I am trying to substitute the chlorine at C2 with an amine, but the reaction is either sluggish, or I’m getting exclusive substitution at C4."
Diagnosis: The C4 Dominance Principle
In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2.[2]
-
Reason: The transition state (Meisenheimer complex) formed by attack at C4 is stabilized by the nitrogen at position 3 (N3), which can effectively delocalize the negative charge. Attack at C2 does not benefit from the same degree of stabilization.[1]
-
Result: Under standard S_NAr conditions, C4 reacts roughly 10–100x faster than C2.[1]
Troubleshooting Protocol
Scenario A: You want a 2,4-disubstituted product.
-
Solution: You must follow the "Sequential Displacement" workflow.[1] Do not attempt to substitute C2 first unless C4 is chemically blocked.[1]
Scenario B: You want only a C2-substituted product (and H at C4).
-
Solution: This is synthetically inefficient via S_NAr.
-
Alternative: Start with 2-chloroquinazoline (commercially available but expensive) or synthesize the core with the C2 substituent already in place (e.g., via cyclization of 2-aminobenzaldehyde with a nitrile).
The Sequential Substitution Workflow
To achieve distinct substituents at C4 and C2, follow this strict order of operations:
Figure 1: The mandatory sequential workflow for 2,4-dichloroquinazoline. C4 must be addressed first.[1]
Optimization Table: S_NAr Conditions
| Reaction Step | Target Position | Temperature | Base | Solvent | Critical Note |
| Step 1 | C4 | 0°C – 25°C | DIPEA / Et3N | IPA / THF / DCM | Do not heat. Heating risks double substitution. Add nucleophile dropwise.[1] |
| Step 2 | C2 | 80°C – 140°C | K2CO3 / Cs2CO3 | DMSO / NMP / Dioxane | Requires forcing conditions.[1] The C4-substituent (if electron-donating) deactivates the ring, making C2 less reactive than it was initially. |
Module 2: Metal-Catalyzed Cross-Couplings
User Report: "My Suzuki coupling on 2,4-dichloroquinazoline is giving a mixture of products, or the catalyst dies before the C2 chlorine reacts."
Diagnosis: Catalyst Poisoning & Oxidative Addition Rates
Just like S_NAr, Pd-catalyzed oxidative addition occurs preferentially at the C4-Cl bond (weaker bond, more electron-deficient C).
-
Issue: The quinazoline nitrogens (N1/N3) are excellent ligands for Palladium.[1] They can displace your phosphine ligands, forming stable, inactive Pd-complexes ("catalyst poisoning").
Troubleshooting Protocol
-
Regiocontrol:
-
Perform C4 coupling first (Room Temperature).[1]
-
Perform C2 coupling second (High Temperature, >100°C).
-
-
Catalyst System Selection:
-
For C4: standard Pd(PPh3)4 or Pd(dppf)Cl2 often suffices.
-
For C2 (The "Deactivated" Position): You need a bulky, electron-rich ligand to prevent N-coordination and facilitate oxidative addition into the sluggish C2-Cl bond.
-
Recommended:XPhos or BrettPhos Pd G3 precatalysts.[1]
-
-
The "Desulfitative" Workaround:
-
If you absolutely need C2 functionalization before C4, use a thioether mask.[1]
-
Protocol: React 2,4-dichloroquinazoline with NaSMe (1 eq). It reacts at C4. Now C2 is the only halogen.[1] Perform Suzuki at C2.[1] Finally, perform a Liebeskind-Srogl coupling (Pd/CuTC) to replace the C4-SMe with your desired carbon nucleophile [1].
-
Module 3: C-H Activation (Minisci Reaction)
User Report: "I have a 4-substituted quinazoline. I need to add an alkyl group to C2, but there is no halogen there. How do I functionalize the C-H bond?"
Diagnosis: Radical Nucleophilic Substitution
The C2-H bond is electronically distinct. In acidic media, N1 protonates, making C2 highly electrophilic and susceptible to attack by nucleophilic alkyl radicals (The Minisci Reaction).
Mechanism & Selectivity
Unlike S_NAr (which is driven by leaving groups), Minisci reactions on quinazolines are C2-selective .
-
Why? The radical SOMO interacts with the LUMO of the protonated heterocycle.[1] The coefficient is largest at C2 and C4.[1] If C4 is already substituted (blocked), reaction occurs exclusively at C2.[1]
Figure 2: C-H Activation pathway. Protonation directs nucleophilic radicals to C2.
Standard Minisci Protocol (Silver-Catalyzed)
-
Substrate: 4-substituted quinazoline (1.0 eq).
-
Radical Source: Carboxylic acid (R-COOH, 2.0–3.0 eq).
-
Oxidant: (NH4)2S2O8 (2.0 eq).
-
Catalyst: AgNO3 (0.1 – 0.2 eq).[1]
-
Solvent: DCM/Water (biphasic) or TFA/Water.[1]
-
Temp: 40–60°C.[1]
-
Note: If the reaction fails, ensure the pH is low enough to protonate the quinazoline (pH < 3).
FAQ: Common Anomalies
Q1: Can I perform Electrophilic Aromatic Substitution (SEAr) like nitration or bromination on the benzene ring (C5-C8)?
-
Answer: Generally, No. The quinazoline ring is highly electron-deficient (especially in the acid required for SEAr). It resists Friedel-Crafts completely. Nitration requires forcing conditions and yields mixtures (often C6).
-
Better Path: Use a pre-functionalized aniline starting material to build the ring, or use Ir-catalyzed C-H borylation (which is sterically directed to C5 or C8) [2].
Q2: I'm getting N-alkylation instead of C-alkylation. Why?
-
Answer: You are likely using a basic alkylating agent on a quinazoline with no leaving groups.[1]
Q3: How do I separate the C4 and C2 isomers if I mess up the S_NAr?
-
Answer: They have distinct polarities.[1]
-
4-substituted: Usually more polar (forms H-bonds if amine is used).
-
2-substituted: Often less polar.
-
Tip: 2,4-disubstituted products are often highly fluorescent, while the mono-substituted intermediates are less so. Use a UV lamp on your TLC.[1]
-
References
-
Lissel, P. et al. (2010).[1] "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." Synthesis.
-
Larsen, M. A. et al. (2015).[1] "Iridium-Catalyzed C–H Borylation of Quinolines and Substituted Quinazolines." Journal of the American Chemical Society.[1]
-
Duncton, M. A. (2019).[1] "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[1] MedChemComm.
-
Harris, R. et al. (2024).[1] "Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." International Journal of Molecular Sciences.
Sources
Technical Support Center: Stability & Handling of 2-(tert-Butyl)-4-chloroquinazoline
Executive Summary
2-(tert-Butyl)-4-chloroquinazoline is a highly reactive electrophilic intermediate widely used in the synthesis of kinase inhibitors and pharmaceutical scaffolds. Its utility stems from the lability of the C4-chlorine atom, which facilitates nucleophilic aromatic substitution (
However, this reactivity creates a significant stability liability. Under acidic conditions, the N3 nitrogen protonates, activating the C4 position for rapid hydrolysis by water, yielding the thermodynamically stable (and often useless) 2-(tert-butyl)quinazolin-4(3H)-one.
Key Stability Rule: This compound is incompatible with aqueous acid and protic solvents in the presence of acid .
Troubleshooting Guide (Q&A)
Issue 1: LCMS Analysis shows a "Hydrolyzed" or "Solvolyzed" Peak
User Question: "I just synthesized the compound, and the NMR looks clean in
Technical Diagnosis: This is likely an artifact of analysis rather than bulk degradation. 4-Chloroquinazolines are prone to in situ degradation within the LCMS flow path.
-
Mechanism: The acidic mobile phase (0.1% Formic Acid) protonates the quinazoline ring. If the organic phase is Methanol, the solvent acts as a nucleophile, displacing the chloride (Solvolysis). If the mobile phase is aqueous, water displaces the chloride (Hydrolysis).
-
The "Tert-Butyl" Factor: While the bulky tert-butyl group at C2 provides steric protection to the N1 nitrogen, it does not effectively shield the C4-chlorine from small nucleophiles like water or methanol once the ring is activated.
Solution:
-
Switch Mobile Phase: Use a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.5-8.0).
-
Change Solvent: Switch from Methanol to Acetonitrile (ACN). ACN is aprotic and will not participate in
reactions. -
Run Fast Gradients: Minimize the residence time of the compound on the column.
Issue 2: Yield Loss During Acidic Workup
User Question: "I quenched my chlorination reaction (using
Technical Diagnosis: The "white solid" is almost certainly 2-(tert-butyl)quinazolin-4(3H)-one.
-
Causality: Quenching
generates massive amounts of HCl and heat. Although the tert-butyl group increases lipophilicity, if the biphasic mixture is not neutralized immediately, the local concentration of HCl at the interface drives the hydrolysis of the C-Cl bond. -
Thermodynamics: The bond energy of C=O (in the quinazolinone) is significantly higher than C-Cl, driving the equilibrium toward hydrolysis irreversibly.
Solution:
-
Avoid Water Quench: Do not pour the reaction mixture directly into water.
-
Inverse Quench: Pour the reaction mixture slowly into a stirred, pre-cooled solution of base (e.g.,
or ) or a mixture of Ammonia/Ice. Maintain pH > 7 throughout the quench.
Issue 3: Storage Degradation (The "Fuming" Vial)
User Question: "A sealed vial of the compound stored at room temperature has turned yellow and emits fumes when opened."
Technical Diagnosis: This is Autocatalytic Decomposition .
-
Trace moisture hydrolyzes a small fraction of the compound, releasing HCl gas.
-
The released HCl protonates the remaining material, making it more susceptible to further hydrolysis by atmospheric moisture.
-
The cycle accelerates, generating more HCl (the fumes).
Solution:
-
Store Cold & Dry: Store at -20°C under Argon/Nitrogen.
-
Acid Scavenger: Store the solid with a small packet of desiccant or, for solution storage, add a trace of solid
to the vial to scavenge acid.
Mechanistic Visualization
The following diagram illustrates the acid-catalyzed hydrolysis pathway that users must avoid.
Figure 1: Acid-catalyzed hydrolysis mechanism. Note the autocatalytic loop where HCl generation accelerates further degradation.
Validated Protocols
Protocol A: Safe Quenching of Chlorination Reaction
Use this protocol to isolate the product from
Reagents:
-
Reaction mixture (containing excess
). -
Dichloromethane (DCM) or Ethyl Acetate.
-
Saturated Aqueous Sodium Bicarbonate (
) or 2M . -
Ice.
Step-by-Step:
-
Concentration (Optional but Recommended): If possible, remove the bulk of excess
via vacuum distillation (rotary evaporator with a base trap) to reduce the acid load. -
Dilution: Dilute the residue with dry DCM (approx. 5-10 volumes).
-
Preparation of Quench: Prepare a beaker with crushed ice and saturated
solution. Stir vigorously. -
Controlled Addition: Slowly add the DCM solution to the stirring alkaline ice mixture.
-
Separation: Separate the organic layer immediately. Wash with brine, dry over
, and concentrate at .
Protocol B: Rapid Stability Check (TLC/NMR)
Perform this check before using stored material in a critical step.
-
TLC Method:
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Interpretation:
-
High Rf (~0.6-0.8): 4-Chloroquinazoline (Product).
-
Baseline/Low Rf (~0.1): Quinazolinone (Hydrolysis impurity).
-
-
-
NMR Marker (
):-
Look for the disappearance of the aromatic signal shift caused by the electron-withdrawing Cl group.
-
Product: The tert-butyl singlet usually appears around 1.4-1.5 ppm.
-
Impurity: A shift in the tert-butyl group or the appearance of a broad NH singlet (>10 ppm) indicates hydrolysis.
-
References
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Retrieved from [Link]
-
Shimadzu Application News. (2018). Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS. Shimadzu. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI. Retrieved from [Link]
Sources
Optimizing catalyst loading for cross-coupling with 2-(tert-Butyl)-4-chloroquinazoline
Topic: Optimizing Catalyst Loading for 2-(tert-Butyl)-4-chloroquinazoline Ticket ID: OPT-QZN-042 Status: Open Assigned Specialist: Senior Application Scientist
Substrate Intelligence: The "Why" Behind the Chemistry
Before optimizing, we must understand the unique electronic and steric profile of your substrate: 2-(tert-Butyl)-4-chloroquinazoline .
The Substrate Profile[1][2][3]
-
The Electrophile (C4-Cl): The C4 position in quinazolines is highly activated for oxidative addition due to the electron-deficient pyrimidine ring and the
-nitrogen effect. It is significantly more reactive than typical aryl chlorides. -
The Steric Gatekeeper (C2-tBu): The tert-butyl group at C2 is the critical variable.
-
Advantage:[1][2][3] It provides steric bulk that shields the N1 and N3 nitrogens, reducing the likelihood of the substrate coordinating to Palladium and poisoning the catalyst (a common failure mode in N-heterocycles).
-
Challenge: It creates a crowded environment. If your ligand is too bulky (e.g., tBuXPhos), you may encounter steric clash during the transmetallation or amine coordination steps.
-
The Critical Balance
Optimization is not just about yield; it is about Turnover Number (TON) . Because C4 is activated, oxidative addition is fast. The bottleneck is usually catalyst stability vs. hydrolysis .
-
High Loading (>3 mol%): Wastes metal; increases risk of homocoupling.
-
Low Loading (<0.5 mol%): Risk of "catalyst death" before completion if solvents aren't pristine (protodehalogenation).
Optimization Workflow: The "Loading Ladder"
Do not randomly guess loadings. Use this systematic "Step-Down" protocol to determine the Minimum Effective Concentration (MEC).
Pre-requisite: Standardize your reaction concentration (e.g., 0.2 M) and temperature (e.g., 80°C).
| Step | Pd Loading (mol%) | Objective | Success Criteria |
| 1 | 5.0% | Benchmark Activity. Confirm the reaction can work. If this fails, the issue is Ligand/Base, not loading. | >95% Conversion < 2 hrs |
| 2 | 1.0% | Efficiency Check. Standard process loading. Most robust point for scale-up. | >90% Conversion < 4 hrs |
| 3 | 0.1% | Stress Test. Tests catalyst longevity and solvent purity. | >80% Conversion < 12 hrs |
| 4 | 0.05% | Limit of Detection. Only for high-volume manufacturing optimization. | Variable |
Recommended Starting Conditions (Suzuki-Miyaura)
-
Catalyst:
(Robust) or (High activity). -
Solvent: 1,4-Dioxane/Water (4:1). Avoid alcohols to prevent dehalogenation.
-
Base:
(2.0 equiv). Avoid NaOtBu to prevent hydrolysis.
Visualization: The Decision Matrix
The following diagram illustrates the logical flow for troubleshooting and optimization based on reaction outcomes.
Figure 1: Decision tree for optimizing catalyst loading based on conversion data and byproduct analysis.
Troubleshooting Guide: Symptom, Diagnosis, Solution
This section addresses specific failure modes encountered with 4-chloroquinazolines.
| Symptom | Probable Cause | Technical Solution |
| Hydrodehalogenation (Product is quinazoline with H instead of Cl) | Hydride Transfer. The C4 position is electron-deficient and prone to reduction. Alcohols or water act as hydride sources.[4] | 1. Switch solvent to strictly anhydrous Toluene or THF.2. Avoid alkoxide bases ( |
| Hydrolysis (Product is Quinazolin-4-one) | Nucleophilic attack by Hydroxide. | 1. Reduce water content in the solvent system (e.g., use 10:1 Dioxane: |
| Reaction Stalls at 60% | Catalyst Poisoning. The N1/N3 nitrogens or the product itself coordinate to Pd, shutting down the cycle. | 1. Increase temperature to 100°C to break resting states.2. Switch to BrettPhos Pd G4 . The extreme bulk of BrettPhos prevents N-coordination. |
| Low Yield with Bulky Nucleophile | Steric Clash. The C2 tert-butyl group + bulky ligand + bulky nucleophile = No reaction. | 1. Downsize the ligand. Switch from XPhos to SPhos or |
Frequently Asked Questions (FAQ)
Q: Why do you recommend Pd(dppf)Cl2 for the initial screen instead of Pd(PPh3)4? A: Pd(PPh3)4 is notorious for instability and sensitivity to air. For 4-chloroquinazolines, the slow oxidative addition associated with aged Pd(PPh3)4 allows side reactions (hydrolysis) to compete. Pd(dppf)Cl2 is robust, has a large bite angle, and generally supports the coupling of electron-deficient heterocycles effectively.
Q: Can I use ethanol or isopropanol as a co-solvent? A: Avoid if possible. Primary and secondary alcohols are excellent hydride donors in the presence of Palladium. With the highly activated 4-chloroquinazoline, this will lead to significant dehalogenation (formation of 2-tert-butylquinazoline). If solubility is an issue, use DMF or DMAc.
Q: How does the tert-butyl group at C2 affect the choice of precatalyst? A: The tert-butyl group provides steric protection for the N1/N3 atoms. This means you might not need the ultra-bulky ligands typically required to prevent catalyst poisoning in other N-heterocycles. However, it also crowds the metal center. We recommend Buchwald G4 precatalysts (like XPhos Pd G4) because they ensure immediate generation of the active Pd(0) species, which is crucial for outpacing the background hydrolysis of the C4-Cl bond.
References
-
Mechanistic Insight into Dehalogenation: Navarro, O. et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry, 2004.[5]
-
Quinazoline Reactivity & Coupling: Léger, F. et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." Journal of Organic Chemistry, 2006.
-
Catalyst Optimization Strategies: Perera, D. et al.[6] "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow."[6] Science, 2018.[6]
-
Buchwald-Hartwig Amination Guide: Ruiz-Castillo, P. & Buchwald, S.L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
Validation & Comparative
2-(tert-Butyl)-4-chloroquinazoline vs other EGFR inhibitors
This guide provides an in-depth technical analysis of 2-(tert-Butyl)-4-chloroquinazoline —specifically as a critical scaffold/intermediate for a distinct class of EGFR inhibitors—compared to established clinical standards like Gefitinib, Erlotinib, and Osimertinib.
Executive Summary
2-(tert-Butyl)-4-chloroquinazoline is not a marketed drug but a privileged chemical scaffold used to synthesize "2-tert-butyl-4-anilinoquinazoline" inhibitors. While standard FDA-approved EGFR inhibitors (e.g., Gefitinib) typically feature a hydrogen atom at the C2 position to maximize hinge-region binding, the 2-tert-butyl variants represent a specific medicinal chemistry strategy to:
-
Enhance Lipophilicity & Metabolic Stability: The bulky tert-butyl group resists oxidative metabolism.
-
Modulate Selectivity: Steric bulk at C2 often shifts the profile toward dual EGFR/VEGFR-2 inhibition or alters binding kinetics, though often at the cost of absolute EGFR potency compared to C2-H analogs.
Part 1: Structural & Mechanistic Divergence
The core difference lies in the Structure-Activity Relationship (SAR) at the quinazoline C2 position.
The Standard: 2-Hydrogen Scaffolds (Gefitinib/Erlotinib)
-
Binding Mode: The N1 nitrogen of the quinazoline ring functions as a critical hydrogen bond acceptor for the amide nitrogen of Met793 in the EGFR hinge region.[1]
-
Sterics: A small atom (H) at C2 is essential to avoid steric clash with the gatekeeper residue and the hinge backbone, allowing the inhibitor to sit deep within the ATP-binding pocket.
The Challenger: 2-tert-Butyl Scaffolds
-
Binding Mode: The introduction of a bulky tert-butyl group at C2 creates significant steric demand.
-
Consequence: This bulk often prevents the tight "canonical" hinge binding observed with Gefitinib. Consequently, inhibitors derived from 2-(tert-Butyl)-4-chloroquinazoline often exhibit:
-
Reduced Wild-Type EGFR Potency: Due to the loss of optimal H-bonding geometry at N1.
-
Altered Specificity: The bulk can force the molecule to adopt a slightly different orientation, potentially engaging hydrophobic pockets unique to specific mutants or related kinases (e.g., VEGFR-2, JAK), making them useful as multi-kinase inhibitor scaffolds .
-
Visualization: SAR & Binding Topology
Part 2: Performance Comparison
This table compares inhibitors synthesized from the 2-(tert-Butyl)-4-chloroquinazoline scaffold against standard clinical inhibitors.
| Feature | 2-tert-Butyl-Quinazoline Class | Gefitinib / Erlotinib (1st Gen) | Osimertinib (3rd Gen) |
| Core Scaffold | 2-(tert-Butyl)-4-anilinoquinazoline | 4-anilino-6,7-dialkoxyquinazoline | Pyrimidine-based (different core) |
| C2 Substituent | tert-Butyl (-C(CH₃)₃) | Hydrogen (-H) | N/A (Pyrimidine core) |
| EGFR Potency (IC₅₀) | Moderate (μM to high nM range) | High (Low nM range) | Very High (Low nM range) |
| Binding Type | Reversible (typically) | Reversible (ATP Competitive) | Irreversible (Covalent C797) |
| Metabolic Stability | High (t-Butyl blocks oxidation) | Moderate (Metabolized by CYP3A4) | Moderate |
| Primary Utility | Dual Kinase Inhibition (EGFR/VEGFR) or Chemical Probe | NSCLC (EGFR Exon 19del/L858R) | NSCLC (T790M Resistant) |
| Key Limitation | Steric hindrance at hinge region reduces affinity. | T790M Resistance.[1][2][3][4] | C797S Resistance. |
Part 3: Experimental Protocols
As a researcher, you will likely use 2-(tert-Butyl)-4-chloroquinazoline as a starting material to synthesize novel inhibitors. Below is the validated workflow.
Protocol A: Synthesis of 2-tert-Butyl-4-Anilinoquinazolines
Objective: Install the aniline pharmacophore at the 4-position via Nucleophilic Aromatic Substitution (
-
Reagents:
-
Substrate: 2-(tert-Butyl)-4-chloroquinazoline (1.0 eq).
-
Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).
-
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).
-
Catalyst: Catalytic HCl (optional, to activate the chloro-pyrimidine moiety).
-
-
Procedure:
-
Dissolve the chloro-quinazoline in iPrOH (0.1 M concentration).
-
Add the aniline dropwise.
-
Reflux at 80–85°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Observation: The product typically precipitates as the hydrochloride salt.
-
-
Workup:
-
Cool to room temperature. Filter the precipitate.
-
Wash with cold iPrOH and diethyl ether.
-
Validation: Confirm structure via ¹H-NMR (Look for the tert-butyl singlet at ~1.3-1.5 ppm and loss of the C4-Cl signal).
-
Protocol B: In Vitro EGFR Kinase Assay
Objective: Quantify the IC₅₀ of your synthesized 2-tert-butyl analog vs. Gefitinib.
-
System: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.
-
Conditions:
-
Enzyme: Recombinant EGFR (WT or L858R/T790M).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide.
-
ATP:
apparent concentration (typically 10–50 μM).
-
-
Workflow:
-
Prepare 3x serial dilutions of the 2-tert-butyl inhibitor (Start at 10 μM).
-
Incubate Kinase + Inhibitor for 15 min (Pre-equilibration).
-
Add ATP + Substrate. Incubate 60 min at RT.
-
Add Detection Reagent. Read signal.
-
-
Data Analysis: Fit curves using a 4-parameter logistic model (Sigmoidal dose-response).
-
Expected Result: The 2-tert-butyl analog will likely show a right-shifted curve (higher IC₅₀) compared to Gefitinib due to the steric penalty at the hinge.
-
Part 4: Synthesis & Validation Pathway
The following diagram outlines the logical flow from the raw material (2-tert-butyl-4-chloroquinazoline) to biological validation.
References
-
Review of Quinazoline SAR: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. (2017).[5] MDPI. Link
-
Dual Inhibition Strategy: Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014).[2][6] European Journal of Medicinal Chemistry. Link
-
Synthesis of Quinazoline Scaffolds: 7-Bromo-2-(tert-butyl)-4-chloroquinazoline Building Block. BenchChem. Link
-
EGFR Binding Modes: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. (2024).[1][2][6][7] MDPI. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2022251539A2 - Egfr degraders to treat cancer metastasis to the brain or cns - Google Patents [patents.google.com]
- 5. Machine Learning-Based Virtual Screening and Identification of the Fourth-Generation EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validating the Anticancer Activity of Novel Quinazoline Compounds: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Scope: Technical validation framework, comparative performance analysis, and experimental protocols.
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline heterocycle remains a cornerstone in medicinal chemistry, serving as the pharmacophore for clinically approved drugs like Gefitinib , Erlotinib , and Lapatinib . While these first-generation inhibitors revolutionized the treatment of EGFR-driven non-small cell lung cancer (NSCLC), the rapid emergence of resistance mutations (e.g., EGFR T790M) necessitates the development of novel derivatives.
This guide provides a rigorous framework for validating novel quinazoline compounds ("QZ-Novel") against established industry standards. It moves beyond simple cytotoxicity screening to establish a self-validating mechanistic profile essential for high-impact publication and preclinical advancement.
The Comparative Framework
To validate a new compound, it must be benchmarked against a "Gold Standard." In this guide, we use Gefitinib as the reference agent.[1]
| Feature | Gold Standard (Gefitinib) | Novel Candidate (QZ-Novel) | Validation Goal |
| Primary Target | EGFR (WT) | EGFR (WT + Mutant) | Demonstrate superior affinity or broader spectrum. |
| IC50 (A549) | ~1.0 - 5.0 µM | < 0.5 µM | Prove enhanced potency in standard models. |
| Resistance | Ineffective vs. T790M | Effective vs. T790M | Demonstrate overcoming of drug resistance. |
| Mechanism | ATP Competition | ATP Competition / Allosteric | Confirm specific mode of action. |
Mechanistic Grounding: The EGFR Signaling Pathway[2][3]
Understanding the causality of the experimental results requires a clear map of the signaling pathway being targeted. Quinazolines typically function as ATP-competitive inhibitors of the intracellular tyrosine kinase domain.
Diagram 1: EGFR Signaling & Quinazoline Inhibition Mechanism
Caption: Quinazoline inhibitors compete with ATP for the EGFR kinase domain, blocking downstream RAS/RAF/MEK and PI3K/AKT pathways to induce apoptosis.
In Vitro Validation: Cytotoxicity & Kinase Profiling[4][5]
Cytotoxicity Screening (MTT/MTS Assay)
The first tier of validation is establishing the half-maximal inhibitory concentration (IC50).
Protocol: High-Throughput MTT Assay
-
Seeding: Plate cancer cells (e.g., A549, HCT-116) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (QZ-Novel) and Reference (Gefitinib) in serial dilutions (e.g., 0.01 µM to 100 µM). Include DMSO control (<0.5%).
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Dissolve crystals in 150 µL DMSO.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Comparative Data Presentation (Representative) Data derived from trends in recent literature (e.g., Zhang et al., 2024; Ghorab et al., 2023).[2]
| Cell Line | Type | Gefitinib IC50 (µM) | QZ-Novel IC50 (µM) | Interpretation |
| A549 | NSCLC (Wild Type) | 1.25 ± 0.15 | 0.08 ± 0.02 | Superior Potency (15x) |
| H1975 | NSCLC (T790M Mutant) | > 10.0 (Resistant) | 0.45 ± 0.05 | Overcomes Resistance |
| MCF-7 | Breast Cancer | 2.10 ± 0.30 | 1.80 ± 0.25 | Comparable Activity |
| WI-38 | Normal Fibroblast | > 50.0 | > 45.0 | Selectivity Confirmed (Low toxicity) |
Enzymatic Kinase Inhibition Assay
To prove the mechanism is "on-target," you must assay the isolated enzyme.
Protocol Summary: Use an ELISA-based tyrosine kinase assay or ADP-Glo™ Kinase Assay.
-
Incubate recombinant EGFR enzyme with substrate (Poly Glu:Tyr) and ATP.
-
Add inhibitor (QZ-Novel).
-
Measure phosphorylation via chemiluminescence.
Validation Criteria:
-
Target Selectivity: The compound should inhibit EGFR at nanomolar concentrations (e.g., IC50 < 20 nM) while showing weak inhibition of off-targets (e.g., VEGFR, PDGFR) unless a dual-mechanism is intended.
Mechanistic Validation: Flow Cytometry
Cytotoxicity data alone does not explain how cells die. Flow cytometry provides the "Self-Validating" proof of apoptosis and cell cycle arrest.
Annexin V/PI Apoptosis Assay
-
Purpose: Distinguish between necrosis (toxic damage) and apoptosis (programmed cell death induced by pathway inhibition).
-
Expectation: A shift from Live (Q3) to Early Apoptotic (Q4) and Late Apoptotic (Q2) quadrants.
-
Benchmark: QZ-Novel should induce >30% total apoptosis at
concentration, comparable to or exceeding Gefitinib.
Cell Cycle Analysis
-
Purpose: Determine where the cell cycle is arrested.
-
Mechanism: EGFR inhibitors typically cause G0/G1 arrest (starvation of growth signals). However, quinazolines targeting tubulin will cause G2/M arrest .
-
Critical Check: If your compound is designed as an EGFR inhibitor but causes G2/M arrest, re-evaluate for off-target tubulin binding.
Experimental Workflow Diagram
This workflow ensures a logical progression from chemical synthesis to biological proof-of-concept.
Diagram 2: Integrated Validation Workflow
Caption: A stepwise validation pipeline ensuring that only mechanistically verified compounds progress to in vivo testing.
References
-
Zhang, H., et al. (2024). Design and Synthesis of Novel Quinazoline Derivatives as Dual EGFR/c-Met Inhibitors.[2] MDPI. [Link]
-
Ghorab, M. M., et al. (2023). Novel Quinazoline Sulfonamide Derivatives: Synthesis, Anti-proliferative Activity, and EGFR/VEGFR Inhibition.[2] [Link][3]
-
FDA Guidance (2025). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]
-
Hou, Y., et al. Synthesis and SAR of 4-anilinoquinazoline derivatives as potent EGFR inhibitors. [Link][3]
-
Zhang, S., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.[4][5] Cell Press / STAR Protocols. [Link]
Sources
- 1. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(tert-Butyl)-4-chloroquinazoline Analogs as Potential Kinase Inhibitors
For researchers and drug development professionals navigating the intricate landscape of kinase inhibitor design, the quinazoline scaffold remains a cornerstone. Its privileged structure has given rise to a multitude of approved drugs and clinical candidates, particularly targeting protein kinases involved in oncology.[1][2] This guide provides an in-depth technical comparison of 2-(tert-Butyl)-4-chloroquinazoline analogs, delving into their structure-activity relationships (SAR), synthetic methodologies, and biological evaluation as potential kinase inhibitors. By synthesizing field-proven insights with robust experimental data, this document aims to empower researchers to make informed decisions in the design and optimization of novel therapeutics based on this promising scaffold.
The Quinazoline Scaffold: A Privileged Framework in Kinase Inhibition
The 4-anilinoquinazoline framework has proven to be a highly effective pharmacophore for targeting the ATP-binding site of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[3] The quinazoline core acts as a scaffold that mimics the adenine ring of ATP, while the 4-anilino side chain extends into a hydrophobic pocket, providing both potency and selectivity.[3] The substituents on both the quinazoline ring and the aniline moiety play a crucial role in modulating the inhibitory activity and pharmacokinetic properties of the compounds.[1][4]
This guide focuses on a specific subset of this class: analogs featuring a tert-butyl group at the 2-position and a chlorine atom at the 4-position of the quinazoline ring. The bulky tert-butyl group can influence the planarity and steric profile of the molecule, potentially leading to altered binding modes and selectivity profiles compared to more commonly explored 2-aryl or 2-methyl substituted analogs. The 4-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of various nucleophiles, most commonly anilines, to probe the structure-activity relationship at this key position.[5]
Deciphering the Structure-Activity Relationship (SAR)
While a comprehensive SAR study focused exclusively on a broad series of 2-(tert-Butyl)-4-chloroquinazoline analogs is not extensively documented in publicly available literature, we can infer critical relationships by analyzing data from structurally related quinazoline derivatives. The following sections dissect the influence of substituents at key positions on the quinazoline core and the 4-anilino moiety, with a specific focus on their implications for anticancer activity, often linked to kinase inhibition.
The Significance of the 2-Position: The Role of the tert-Butyl Group
The substituent at the 2-position of the quinazoline ring can significantly impact the compound's biological activity. While many potent inhibitors feature small alkyl groups or aromatic rings at this position, the introduction of a bulky tert-butyl group is less common.[5] However, the steric bulk of the tert-butyl group can be advantageous in several ways:
-
Conformational Restriction: It can lock the molecule into a specific conformation that is favorable for binding to the target kinase.
-
Enhanced Lipophilicity: This can improve cell permeability and oral bioavailability.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is less susceptible to metabolic oxidation, potentially leading to a longer half-life.
Conversely, the large size of the tert-butyl group may also introduce steric hindrance, potentially clashing with residues in the ATP-binding pocket of some kinases, which could decrease potency or alter the selectivity profile.
The Crucial 4-Anilino Moiety: Probing the Hydrophobic Pocket
The 4-position of the quinazoline ring is paramount for activity, with the 4-anilino group being a key feature of many potent kinase inhibitors.[3] The aniline ring typically occupies a hydrophobic pocket adjacent to the ATP-binding site. Substitutions on this ring are critical for modulating potency and selectivity.
Based on extensive research on 4-anilinoquinazolines, the following SAR trends are generally observed:
-
3'-Position: Small, lipophilic groups at the 3'-position of the aniline ring are often favored for potent EGFR inhibition.[3]
-
4'-Position: Substitution at the 4'-position can be tailored to interact with a solvent-exposed region, and the nature of this substituent can be varied to improve properties like solubility and cell permeability.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the aniline ring can influence the pKa of the N1 of the quinazoline ring, which is often involved in a key hydrogen bond with the hinge region of the kinase.[3]
Modifications on the Quinazoline Core: Fine-Tuning Activity
Substituents on the benzo portion of the quinazoline ring (positions 5, 6, 7, and 8) provide further opportunities to optimize the pharmacological profile of the analogs.
-
6- and 7-Positions: Introduction of small, electron-donating groups, such as methoxy groups, at the 6- and 7-positions has been shown to significantly enhance the potency of 4-anilinoquinazoline-based EGFR inhibitors.[3] These groups can improve the overall electron density of the quinazoline ring system and may also form additional interactions with the kinase.
The following table summarizes the expected impact of various substitutions on the activity of 2-(tert-Butyl)-4-anilinoquinazoline analogs, based on established SAR principles for the broader quinazoline class.
| Position | Substituent Type | Expected Impact on Activity | Rationale |
| 2 | tert-Butyl | Potentially increased metabolic stability and cell permeability. Activity may be target-dependent due to steric factors. | Bulky, lipophilic group resistant to metabolism.[5] |
| 4 | Substituted Anilines | Crucial for potency and selectivity. | Interacts with a key hydrophobic pocket in the kinase active site.[3] |
| 3'-Substituted Anilines | Small, lipophilic groups (e.g., -CH3, -Cl) generally enhance potency. | Favorable interactions within the hydrophobic pocket.[3] | |
| 4'-Substituted Anilines | Can be modified to improve physicochemical properties. | Extends towards the solvent-exposed region. | |
| 6, 7 | Small, electron-donating groups (e.g., -OCH3) | Generally increases potency. | Enhances the electron density of the quinazoline core.[3] |
| 5, 8 | Various substituents | Can be used to fine-tune activity and selectivity. | Less commonly substituted, but can influence binding. |
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the cornerstone of scientific advancement. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-(tert-Butyl)-4-chloroquinazoline analogs.
Synthesis of 2-(tert-Butyl)-4-chloroquinazoline Analogs
The synthesis of the target compounds typically follows a three-step sequence, starting from anthranilic acid.
Workflow for the Synthesis of 2-(tert-Butyl)-4-anilinoquinazoline Analogs
Caption: Synthetic workflow for 2-(tert-Butyl)-4-anilinoquinazoline analogs.
Step 1: Synthesis of 2-(tert-Butyl)-4H-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or dioxane) at 0 °C, add pivaloyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to yield the 2-(tert-butyl)-4H-3,1-benzoxazin-4-one intermediate.
Step 2: Synthesis of 2-(tert-Butyl)-quinazolin-4(3H)-one [6]
-
Treat the 2-(tert-butyl)-4H-3,1-benzoxazin-4-one with a source of ammonia, such as ammonium acetate or by bubbling ammonia gas through a solution of the benzoxazinone in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) and dry to obtain 2-(tert-butyl)-quinazolin-4(3H)-one.
Step 3: Synthesis of 2-(tert-Butyl)-4-chloroquinazoline [7]
-
To a suspension of 2-(tert-butyl)-quinazolin-4(3H)-one in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
Treat the residue with a cold base solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(tert-butyl)-4-chloroquinazoline, which can be purified by column chromatography.
Step 4: Synthesis of 2-(tert-Butyl)-4-anilinoquinazoline Analogs [5]
-
To a solution of 2-(tert-butyl)-4-chloroquinazoline in a suitable solvent (e.g., isopropanol, n-butanol, or dioxane), add the desired substituted aniline (typically 1.1-1.5 equivalents).
-
Heat the reaction mixture at reflux for several hours to overnight.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the final 2-(tert-butyl)-4-anilinoquinazoline analog.
Biological Evaluation Protocols
Antiproliferative Activity: MTT Assay [8][9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow for MTT Assay
Caption: General workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-(tert-butyl)-4-anilinoquinazoline analogs for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay) [11][12][13]
This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of a specific kinase, such as EGFR.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
-
Reaction Setup: In a microplate, add the kinase (e.g., recombinant human EGFR), a suitable buffer, and the test compounds at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and a specific substrate (e.g., a synthetic peptide that can be phosphorylated by EGFR).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[13][14]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without any inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Comparative Analysis and Future Perspectives
Hypothetical Comparative Data for 2-(tert-Butyl)-4-anilinoquinazoline Analogs
| Compound ID | 4-Anilino Substituent | 6,7-Substituents | Predicted EGFR IC₅₀ (nM) | Predicted Antiproliferative IC₅₀ (µM) | Rationale for Prediction |
| Ref-1 | 3-Chloroaniline | H, H | 50-100 | 5-10 | Baseline activity with a known favorable 3'-substituent.[3] |
| TBQ-1 | 3-Chloroaniline | H, H | 80-150 | 8-15 | The bulky 2-tert-butyl group may cause a slight decrease in potency compared to a smaller 2-substituent. |
| TBQ-2 | 3-Chloroaniline | 6,7-Dimethoxy | 5-20 | 0.5-2 | The 6,7-dimethoxy groups are expected to significantly increase potency.[3] |
| TBQ-3 | 4-Fluoroaniline | 6,7-Dimethoxy | 20-50 | 1-5 | 4'-Fluoro substitution is generally well-tolerated and can improve physicochemical properties. |
| TBQ-4 | Aniline | 6,7-Dimethoxy | 100-200 | 10-20 | Removal of the 3'-substituent is expected to decrease potency. |
Future Directions:
The 2-(tert-butyl)-4-chloroquinazoline scaffold represents a relatively underexplored area within the vast landscape of quinazoline-based inhibitors. The predictive SAR analysis presented here provides a logical starting point for a more systematic investigation. Future research should focus on:
-
Synthesis and Biological Evaluation: Synthesizing a focused library of 2-(tert-butyl)-4-anilinoquinazoline analogs with systematic variations at the 4-anilino and quinazoline core positions.
-
Kinase Selectivity Profiling: Screening active compounds against a panel of kinases to determine their selectivity profile. The bulky 2-tert-butyl group may lead to novel selectivity patterns.
-
Structural Biology: Obtaining co-crystal structures of lead compounds with their target kinases to elucidate the binding mode and provide a structural basis for further optimization.
-
In Vivo Studies: Evaluating the most promising compounds in relevant animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity.
By leveraging the established knowledge of quinazoline SAR and exploring the unique properties conferred by the 2-tert-butyl group, researchers can unlock the potential of this scaffold to develop next-generation kinase inhibitors with improved therapeutic profiles.
References
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BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Retrieved from BenchChem Technical Support.[8]
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Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Retrieved from thermofisher.com.[11]
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The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from rsc.org.[12]
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Ghareb, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.[9]
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BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Retrieved from BenchChem Technical Support.[13]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.[15]
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Ajani, O. O., et al. (2016). Catalyst-Free Expeditious Synthesis Of 2-(4-TERT-BUTYLPHENYL)-3-Sustituted Quinazolin-4(3H)-One Derivatives. Covenant University Conference Proceedings.[6]
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Al-Obeidi, F. A., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 11(4), 103.[1]
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Abcam. (n.d.). MTT assay protocol. Retrieved from abcam.com.[10]
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da Silva, A. C. M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3037-3047.[5]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from reactionbiology.com.[16]
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Li, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485.[2]
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Promega Corporation. (n.d.). EGFR Kinase Assay. Retrieved from promega.com.[14]
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Li, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate.[17]
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Reddy, T. S., et al. (2014). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 4(65), 34444-34453.[18]
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Li, L., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed.[19]
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Patil, S. A., et al. (2015). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate.[20]
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Ward, R. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427.[3]
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Kovalenko, S. I., et al. (2013). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[8][9][11]triazolo[1,5-c]quinazolines. Scientia Pharmaceutica, 81(3), 643-664.[21]
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Li, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.[22]
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ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. Retrieved from ResearchGate.[23]
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Wang, Z., et al. (2014). A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. Tetrahedron, 70(1), 169-173.[24]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from organic-chemistry.org.[25]
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Rocco, F., et al. (2004). Syntheses of Some 4-Anilinoquinazoline Derivatives. ResearchGate.[26]
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dos Santos, T., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-Ones as Potential Antileukemic Agents. ACS Omega.[27]
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Papanastasiou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.[28]
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Al-Obeidi, F. A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.[4]
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Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 119, 219-231.[29]
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ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from ResearchGate.[7]
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Abiramasundari, G., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24699-24715.[30]
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Comparative Guide: Synthetic Routes to Substituted Quinazolines
Executive Summary: Strategic Route Selection
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
The quinazoline scaffold is the structural backbone of critical EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While the classical Niementowski synthesis remains a textbook standard, it often fails to meet modern requirements for atom economy, functional group tolerance, and high-throughput library generation.
This guide objectively compares three distinct synthetic paradigms:
-
Modified Niementowski (Microwave-Assisted): Best for scalable, simple 4-oxo precursors.
-
Transition-Metal Catalyzed C-H Activation: Best for accessing novel substitution patterns with high atom economy.
-
One-Pot Multicomponent Reactions (MCRs): Best for rapid combinatorial library generation (Diversity-Oriented Synthesis).[1]
Comparative Performance Metrics
The following data aggregates experimental outcomes from recent high-impact studies (2018–2024).
| Metric | Route A: MW-Niementowski | Route B: Co/Mn-Catalyzed C-H Activation | Route C: Iodine-Catalyzed MCR |
| Primary Product | Quinazolin-4(3H)-ones (Precursors) | 2,4-Disubstituted Quinazolines | 2,4-Disubstituted Quinazolines |
| Avg. Yield | 85–94% | 75–95% | 91–97% |
| Reaction Time | 10–30 min (MW) | 18–24 h | 30–60 min |
| Atom Economy | Moderate (Water byproduct) | High (H₂/H₂O byproduct) | High (One-pot condensation) |
| Scalability | High (Kg scale proven) | Moderate (Catalyst cost) | High (Simple filtration) |
| Green Score | High (Solvent-free options) | High (Acceptorless options) | Medium (Iodine waste) |
| Key Limitation | Limited 2,4-substitution diversity | Catalyst sensitivity/cost | Substrate availability (Aldehydes) |
Decision Framework: Route Selection Logic
The following decision tree illustrates the logical flow for selecting the optimal synthetic pathway based on the desired substitution pattern and scale.
Figure 1: Strategic decision tree for selecting quinazoline synthetic routes based on target structure and scale.
Detailed Experimental Protocols
Protocol 1: Green Synthesis of 2,4-Disubstituted Quinazolines (Iodine-Catalyzed MCR)
Rationale: This protocol utilizes molecular iodine as a Lewis acid and oxidant. It is selected for its operational simplicity (open flask), metal-free conditions, and high yields for library generation.
Mechanism:
-
Condensation of 2-aminobenzophenone with aldehyde (Imine formation).
-
Iodine-catalyzed cyclization.[2]
-
Oxidative aromatization.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)
-
Ammonium Acetate (NH₄OAc) (1.2 mmol)
-
Molecular Iodine (I₂) (10 mol%)
-
Ethanol (5 mL) or Solvent-free (Neat)
Step-by-Step Workflow:
-
Charge: In a 25 mL round-bottom flask, combine 2-aminobenzophenone (197 mg, 1 mmol), benzaldehyde (106 mg, 1 mmol), and NH₄OAc (92 mg, 1.2 mmol).
-
Catalyst Addition: Add molecular iodine (25 mg, 0.1 mmol).
-
Reaction: Stir the mixture at 80°C for 30–45 minutes . Monitor via TLC (Ethyl Acetate:Hexane 1:4).
-
Note: The mixture will darken initially due to iodine but should lighten as the reaction completes and iodine is consumed/sublimed or complexed.
-
-
Quench: Cool to room temperature. Add 10% aqueous sodium thiosulfate (5 mL) to quench residual iodine (color change from brown to pale yellow).
-
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Recrystallize from hot ethanol.
-
Self-Validation: Purity is confirmed by a sharp melting point and distinct singlet at ~9.0-9.5 ppm (H-2 proton) in ¹H NMR if H-2 is unsubstituted, or disappearance of aldehyde proton.
-
Protocol 2: Cobalt-Catalyzed Acceptorless Dehydrogenative Coupling (C-H Activation)
Rationale: This route represents a modern "atom-economic" approach. It couples 2-aminoaryl alcohols with nitriles, releasing only H₂ and H₂O. It avoids the use of pre-oxidized starting materials (like anthranilic acids) and toxic oxidants.
Materials:
-
2-Aminobenzyl alcohol (0.5 mmol)
-
Benzonitrile (0.5 mmol)
-
Catalyst: Co(OAc)₂[3]·4H₂O (5 mol%)
-
Base: t-BuOK (1.0 equiv)
-
Solvent: tert-Amyl alcohol (2 mL)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube and purge with Argon.
-
Charge: Add 2-aminobenzyl alcohol (61.5 mg, 0.5 mmol), benzonitrile (51.5 mg, 0.5 mmol), Co(OAc)₂·4H₂O (6.2 mg), and t-BuOK (56 mg).
-
Solvent: Add tert-Amyl alcohol (2 mL).
-
Reaction: Heat the sealed tube to 130°C (oil bath) for 24 hours .
-
Causality: The high temperature is required to overcome the activation energy for the dehydrogenation step. t-BuOK acts to deprotonate the alcohol, facilitating coordination to the Cobalt center.
-
-
Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Purification: Silica gel column chromatography (Gradient: Petroleum ether -> 10:1 PE/EtOAc).
Mechanistic Insight: 4-Anilinoquinazoline Formation
For researchers targeting Gefitinib/Erlotinib analogs, the Dimroth Rearrangement is the critical mechanistic step often overlooked in standard guides. Understanding this allows for troubleshooting low yields when using electron-deficient anilines.
Figure 2: The Dimroth Rearrangement pathway essential for converting kinetic imine intermediates into the thermodynamic 4-anilinoquinazoline drug core.
References
-
Niementowski, S. (1895).[4] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie. Link
-
Hao, X., et al. (2022).[5] "Cobalt-Catalyzed Acceptorless Dehydrogenative Coupling of 2-Aminoaryl Alcohols with Nitriles". Organic Letters. Link
-
Panja, S.K., et al. (2013). "Iodine-catalyzed one-pot synthesis of quinazolines". Tetrahedron Letters. Link
-
Lin, Y., et al. (2022). "Efficient One-Pot Strategy for Co-Catalyzed Formation of Quinazolines". Journal of Organic Chemistry. Link
-
Mondal, S., et al. (2020). "Mn(I)-Catalyzed Direct Synthesis of Quinazolines". Journal of Organic Chemistry. Link
-
Wang, Z., et al. (2013). "A novel strategy to the synthesis of 4-anilinoquinazoline derivatives". Tetrahedron. Link
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Navigating the In Vivo Landscape of Quinazoline-Based Anticancer Agents: A Comparative Guide to 2-(tert-Butyl)-4-chloroquinazoline Derivatives and Their Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the in vivo efficacy of quinazoline derivatives, with a specific focus on the potential of 2-(tert-butyl)-4-chloroquinazoline analogs as anticancer agents. In the absence of direct in vivo data for this specific chemical entity, this document synthesizes findings from structurally related quinazoline derivatives to project potential efficacy and guide future research. We will explore the performance of these analogs in established preclinical models and draw comparisons with standard-of-care chemotherapeutics, providing a robust framework for understanding their therapeutic potential.
The Quinazoline Scaffold: A Cornerstone of Modern Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational anticancer drugs.[1][2] Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities. Many quinazoline derivatives function as potent inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial drivers of tumor growth and proliferation.[1][3] The clinical success of drugs like gefitinib and erlotinib has cemented the importance of the 4-anilinoquinazoline pharmacophore in targeted cancer therapy.[2][3] This guide delves into the in vivo performance of derivatives with key substitutions at the 2 and 4 positions, providing insights into the structural determinants of anticancer efficacy.
In Vivo Efficacy of Structurally Related Quinazoline Derivatives
While direct in vivo studies on 2-(tert-butyl)-4-chloroquinazoline are not publicly available, we can infer its potential by examining the performance of analogs with similar structural features. The presence of a bulky alkyl group, such as a tert-butyl group, at the 2-position and a chloro group at the 4-position are key structural motifs that can influence the compound's pharmacokinetic and pharmacodynamic properties.
The Influence of 2-Position Substitutions
Research into 2-substituted quinazoline derivatives has shown that the nature of the substituent at this position can significantly impact antitumor activity. Studies on various 2-substituted quinazolin-4(3H)-ones have demonstrated potent antiproliferative effects in vitro, with some compounds advancing to in vivo evaluation.[4] For instance, a study on 2-(furan-2-yl) quinazolin-4(3h)-one derivatives revealed promising in vivo anticancer activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models.[5] The presence of a bulky group at the 2-position is thought to be important for the activity of some receptor tyrosine kinase inhibitors.[6]
The Role of the 4-Chloro Substituent
The 4-chloro substituent is a common feature in many biologically active quinazoline derivatives. It often serves as a reactive handle for the synthesis of 4-amino or 4-anilinoquinazolines, which are known for their potent kinase inhibitory activity.[2] However, 2-chloroquinazoline derivatives themselves have also been investigated for their anticancer properties. For example, a series of 2-chloro-4-anilinoquinazoline-chalcones and their pyrimidodiazepine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human tumor cell lines.[7][8] One 2-chloroquinazoline derivative was identified as the most potent in a series of compounds evaluated for their tubulin polymerization inhibitory activity.[1]
The logical workflow for evaluating such compounds is outlined below:
Caption: A typical preclinical workflow for the development of novel quinazoline-based anticancer agents.
Comparative Analysis with Standard Chemotherapeutics
To contextualize the potential efficacy of 2-(tert-butyl)-4-chloroquinazoline derivatives, it is essential to compare the in vivo performance of their analogs with established anticancer drugs. Gefitinib, a 4-anilinoquinazoline derivative, and 5-Fluorouracil (5-FU), a pyrimidine analog, are widely used in the treatment of various solid tumors and serve as relevant benchmarks.
Gefitinib: A Targeted Therapy Benchmark
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase and has demonstrated significant antitumor activity in preclinical xenograft models, particularly those derived from non-small cell lung cancer (NSCLC) with activating EGFR mutations.[9][10]
| Compound/Analog | Animal Model | Tumor Type | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Gefitinib | Athymic Nude Mice | NSCLC (H322) | 60 mg/kg, i.p., daily 5/7 days for 4 weeks | Significant tumor growth delay | [11] |
| Gefitinib | Balb/c Nude Mice | NSCLC (PC-9/wt) | 50 mg/kg/day, gavage | Significant tumor growth inhibition | [12] |
| Compound 21 | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | 20 mg/kg | Enhanced mean survival time | [5] |
| Compound 12 | Swiss Albino Mice | Dalton's Ascites Lymphoma (DLA) | 20 mg/kg | Significant restoration of tumor volume and weight towards normal | [5] |
Table 1: Comparative in vivo efficacy of Gefitinib and representative quinazoline derivatives.
5-Fluorouracil (5-FU): A Conventional Chemotherapy Standard
5-FU is a cornerstone of chemotherapy for various solid tumors, including colorectal cancer.[13][14] Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA.[13]
| Compound/Analog | Animal Model | Tumor Type | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 5-Fluorouracil | Xenograft Mice | Colon Cancer (HCT116 & SW480) | Not specified in abstract | Significantly inhibited tumor growth in combination with TTFields | [13] |
| 5-Fluorouracil | Patient-Derived Xenograft (PDX) | Colon Cancer | 30 mg/kg, i.p., twice a week for 4 weeks | Sensitive tumors showed a response | [15] |
| Quinazolin-4-one derivative 51 | Mice | Not specified | Not specified | Reduced tumor mass and volume | [16] |
Table 2: Comparative in vivo efficacy of 5-Fluorouracil and a representative quinazolin-4-one derivative.
The signaling pathways targeted by many quinazoline derivatives often involve receptor tyrosine kinases like EGFR. The diagram below illustrates a simplified representation of the EGFR signaling cascade.
Caption: Simplified EGFR signaling pathway often targeted by quinazoline-based inhibitors.
Experimental Protocols for In Vivo Efficacy Assessment
The following are generalized protocols for assessing the in vivo antitumor activity of novel compounds, based on methodologies reported in the literature for quinazoline derivatives and standard chemotherapeutics.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., NSCLC, colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Immunocompromised mice (e.g., athymic nude, SCID) are housed in a pathogen-free environment with access to sterile food and water.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: The test compound, comparator drug (e.g., Gefitinib), and vehicle control are administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight and overall health of the animals are monitored throughout the experiment as indicators of toxicity.
-
Tissue Collection and Analysis: At the end of the study, tumors and other organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).
Ascites Tumor Model Protocol
-
Tumor Induction: Mice are inoculated intraperitoneally with a suspension of tumor cells (e.g., Ehrlich ascites carcinoma cells).
-
Treatment: Drug treatment is initiated 24 hours after tumor inoculation and continued for a specified period.
-
Efficacy Assessment: The primary endpoint is the mean survival time of the treated animals compared to the control group. The percentage increase in lifespan is calculated.
-
Hematological and Biochemical Analysis: Blood samples may be collected to assess the effect of the treatment on hematological and biochemical parameters.
Future Directions and Conclusion
While direct in vivo data for 2-(tert-butyl)-4-chloroquinazoline derivatives is currently lacking, the available evidence from structurally related compounds suggests that this scaffold holds promise for the development of novel anticancer agents. The presence of a bulky group at the 2-position and a chloro group at the 4-position are features found in other quinazoline derivatives with demonstrated in vivo activity.
Future research should focus on the synthesis and in vivo evaluation of 2-(tert-butyl)-4-chloroquinazoline derivatives in relevant xenograft models. A direct comparison with established drugs like gefitinib and 5-FU will be crucial in determining their therapeutic potential. Mechanistic studies to identify the molecular targets and signaling pathways modulated by these compounds will also be essential for their rational development as targeted cancer therapies. This guide serves as a foundational resource to inform and direct these future investigations.
References
-
Gao, Y., et al. (2017). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. PLoS ONE, 12(9), e0185251. [Link]
-
Shi, Z., et al. (2009). Molecular imaging of gefitinib activity in an epidermal growth factor receptor (EGFR)-bearing xenograft model. European Journal of Nuclear Medicine and Molecular Imaging, 36(10), 1639–1649. [Link]
-
Hirsch, F. R., et al. (2006). In vivo effects of gefitinib. ResearchGate. [Link]
-
Tang, J., et al. (2015). The anti-tumor effect of gefitinib and chloroquine in the mouse xenograft model. Oncotarget, 6(10), 8113–8125. [Link]
-
Lee, S., et al. (2021). 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. Cancers, 13(16), 4197. [Link]
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Parris, T. Z., et al. (2022). 5-fluorouracil treatment of patient-derived scaffolds from colorectal cancer reveal clinically critical information. npj Precision Oncology, 6(1), 35. [Link]
-
Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790. [Link]
-
Alapati, V., et al. (2012). In vivo anti-tumour activity of novel Quinazoline derivatives. European Review for Medical and Pharmacological Sciences, 16(13), 1753–1764. [Link]
-
Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Arabian Journal of Chemistry, 9, S1019–S1039. [Link]
-
Abdel-Gawad, N. M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]
-
de Oliveira, R. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1–11. [Link]
-
Li, Y., et al. (2020). CXCL-13 Regulates Resistance to 5-Fluorouracil in Colorectal Cancer. Cancer Research and Treatment, 52(2), 622–633. [Link]
-
Dash, B., et al. (2023). In vivo Antitumor Activity of Novel 3, 4 di-Substituted Quinazoline Derivatives: A Novel Approach. Novel Aspects on Pharmaceutical Research, 7, 90–114. [Link]
-
Lee, S., et al. (2022). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLoS Computational Biology, 18(11), e1010670. [Link]
-
Khan, M. A., et al. (2024). Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. International Journal of Molecular Sciences, 25(14), 7434. [Link]
-
Kamal, A., et al. (2015). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Medicinal Chemistry Letters, 6(1), 56–61. [Link]
-
Dash, B., et al. (2023). Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents. ResearchGate. [Link]
-
de Cássia, R., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 16(11), 1333–1355. [Link]
-
Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24953–24966. [Link]
-
de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3051–3061. [Link]
-
Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327–2346. [Link]
-
Huang, S., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Future Medicinal Chemistry, 17(11), 1281–1295. [Link]
-
Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24953–24966. [Link]
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- 3. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Alternative Reagents for the Synthesis of 4-Aminoquinazolines
Introduction: Beyond the Chlorination Paradigm
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. Historically, the "Gold Standard" synthesis involves a two-step sequence: activation of quinazolin-4(3H)-one using harsh chlorinating agents (POCl
While effective, the POCl
-
Safety: Generates corrosive HCl gas and phosphorus byproducts.
-
Chemoselectivity: Incompatible with acid-sensitive functional groups (e.g., Boc-protected amines, acetals).
-
Process: Requires strictly anhydrous conditions and tedious workups.
This guide evaluates three field-proven alternative reagent systems that bypass the 4-chloro intermediate, enabling direct amination of the quinazolinone tautomer. These methods prioritize chemoselectivity, safety, and operational simplicity.
Comparative Analysis of Reagent Systems
We compare the standard POCl
Method A: The "Peptide Coupling" Approach (PyBOP)
-
Reagent: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).[1]
-
Mechanism: Base-mediated activation of the 4-hydroxy tautomer to form a phosphonium intermediate, which undergoes S
Ar by the amine. -
Best For: Late-stage functionalization, acid-sensitive substrates, and high-value intermediates.
-
Pros: Extremely mild (Room Temp), no acidic byproducts, high functional group tolerance.
-
Cons: High reagent cost, poor atom economy (high molecular weight byproducts).
Method B: The "Green" Silyl-Activation (HMDS)
-
Reagent: Hexamethyldisilazane (HMDS).
-
Mechanism: In situ O-silylation of the lactam to form the imidate ester, followed by amine displacement.
-
Best For: Scale-up of robust substrates, "One-Pot" synthesis.
-
Pros: Volatile byproducts (NH
), inexpensive, high yields. -
Cons: Requires heating (often reflux), less tolerant of steric hindrance.
Method C: Sulfonyl Activation (TsCl)
-
Reagent: p-Toluenesulfonyl chloride (TsCl) with Base (e.g., KOt-Bu or DBU).
-
Mechanism: Formation of a 4-tosylate intermediate.
-
Best For: Cost-sensitive projects requiring mild activation.
-
Pros: Very cheap reagents, mild conditions.
-
Cons: Tosylates can be hydrolytically unstable; separation of sulfonic acid byproducts required.
Decision Framework & Mechanistic Pathways
The following diagram illustrates the mechanistic divergence of these reagents and provides a logic flow for selection.
Figure 1: Mechanistic divergence of activation strategies. Note that PyBOP and HMDS allow for a "one-pot" direct conversion without isolating unstable intermediates.
Performance Data Summary
The following data aggregates typical performance metrics from comparative studies (e.g., Wan et al., Yang et al.).
| Feature | POCl | PyBOP (Method A) | HMDS (Method B) | TsCl (Method C) |
| Yield (Avg) | 75 - 90% | 85 - 99% | 83 - 97% | 60 - 89% |
| Reaction Temp | Reflux (80-110°C) | Room Temp (20-25°C) | Reflux (100-120°C) | Room Temp (25°C) |
| Acid Tolerance | Poor (Cleaves Boc/Acetal) | Excellent | Good | Moderate |
| Atom Economy | Moderate | Poor (High MW waste) | High | Moderate |
| Toxicity | High (Corrosive) | Low (Avoids HMPA*) | Low (Ammonia byproduct) | Low |
| Cost | Low | High | Low | Very Low |
*Note: PyBOP is preferred over BOP reagent to avoid the generation of carcinogenic HMPA.
Detailed Experimental Protocols
Protocol A: PyBOP-Mediated Direct Amination
Recommended for: Acid-sensitive substrates (e.g., Boc-protected amines) or small-scale medicinal chemistry.
Reagents:
-
Quinazolin-4(3H)-one (1.0 equiv)[2]
-
PyBOP (1.2 equiv)[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Amine (Nucleophile) (1.2 - 1.5 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step:
-
Setup: Charge a round-bottom flask with the quinazolinone derivative and anhydrous MeCN (0.2 M concentration).
-
Activation: Add PyBOP (1.2 equiv) followed by DBU (1.5 equiv) dropwise. The solution typically clarifies as the O-phosphonium species forms.
-
Reaction: Stir at room temperature for 15–30 minutes to ensure activation.
-
Addition: Add the primary or secondary amine (1.2 equiv).
-
Completion: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS (disappearance of activated intermediate).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
(x2) and Brine. Dry over Na SO . -
Purification: Flash chromatography (typically Hexane/EtOAc).
Validation Check: The reaction should remain homogeneous or form a precipitate of the product. If starting material remains, add additional DBU.
Protocol B: HMDS-Mediated One-Pot Synthesis
Recommended for: Green chemistry applications and larger scale synthesis where heating is acceptable.
Reagents:
-
Quinazolin-4(3H)-one (1.0 equiv)[2]
-
Hexamethyldisilazane (HMDS) (4.0 - 6.0 equiv)
-
Amine (Nucleophile) (2.0 - 3.0 equiv)
-
Catalyst (Optional): Ammonium sulfate or Iodine (cat.)
Step-by-Step:
-
Silylation: In a sealed tube or flask equipped with a reflux condenser, mix the quinazolinone and HMDS.
-
Activation Phase: Heat to reflux (approx. 120°C) for 2–4 hours. The mixture will become a clear solution as the silylated intermediate forms.
-
Amination: Cool slightly (to ~80°C) and add the amine nucleophile.
-
Displacement: Continue heating at reflux for 4–12 hours.
-
Workup: Cool to room temperature. The addition of MeOH or water will quench excess silyl groups and precipitate the product in many cases.
-
Isolation: Filter the solid precipitate. Wash with cold MeOH/Water. Recrystallize from EtOH if necessary.
Validation Check: This reaction relies on the volatility of NH
References
-
Wan, Z.-K., et al. (2007). "Compatibility of BOP-Mediated Direct Amination of 4-Hydroxyquinazolines." Journal of Organic Chemistry. (Cited for PyBOP/BOP methodology).
-
Chen, X., et al. (2015).[3] "Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide." Synthesis. (Cited for TsCl/DMF methodology).
-
Wang, J., et al. (2010). "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction." European Journal of Organic Chemistry. (Cited for HMDS methodology).
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-product." Tetrahedron Letters. (Cited for PyBOP safety profile).
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- 3. Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature [organic-chemistry.org]
Confirming Target Engagement of 2-(tert-Butyl)-4-chloroquinazoline Derivatives
Executive Summary
The 2-(tert-butyl)-4-chloroquinazoline scaffold represents a specialized subclass of the quinazoline pharmacophore. Unlike the classic 2-hydrogen (e.g., Gefitinib) or 2-methyl derivatives, the 2-tert-butyl group introduces significant steric bulk and lipophilicity. While this modification is often employed to exploit hydrophobic pockets in kinases (e.g., EGFR, VEGFR) or GPCRs to enhance selectivity and membrane permeability, it presents a distinct challenge for target engagement (TE) validation: aqueous solubility .
This guide compares the two primary methodologies for confirming TE of these lipophilic derivatives: Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA) . While SPR remains the biophysical gold standard for affinity (
Part 1: The Scaffold & The Challenge
The Chemistry of Engagement
The 2-(tert-butyl)-4-chloroquinazoline is a reactive intermediate. The "4-chloro" is a leaving group, typically displaced by an amine (e.g., anilines, piperazines) to form the active inhibitor.
-
The Advantage: The tert-butyl moiety at C-2 creates a "molecular anchor," locking the compound into hydrophobic selectivity pockets (e.g., the gatekeeper region of certain kinases).
-
The Liability: This group drastically increases the LogP (partition coefficient). In standard biochemical buffers (PBS/HEPES), these derivatives often form colloidal aggregates at concentrations >10 µM, leading to false positives in enzymatic assays and noise in SPR.
The Validation Dilemma
Researchers often face a discrepancy:
-
Biochemical Assay: Shows high potency (nM IC50) — potentially due to non-specific aggregation.
-
Cellular Assay: Shows variable efficacy — dependent on whether the compound can cross the membrane without getting trapped in the lipid bilayer.
Part 2: Comparative Analysis of TE Methods
The following table contrasts the two dominant TE methods for this specific scaffold class.
Table 1: SPR vs. CETSA for Lipophilic Quinazolines
| Feature | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Primary Output | Binding Kinetics ( | Thermal Stability ( |
| Target State | Purified, immobilized protein (often truncated). | Native, full-length protein in live cells/lysate. |
| Solubility Tolerance | Low. 2-tert-butyl derivatives often aggregate on the sensor chip, causing "sticky" square-wave binding profiles. | High. The cellular matrix acts as a solvent; the assay measures engagement after membrane penetration. |
| Relevance | Biophysical binding only. Does not account for cell permeability. | Physiological. Confirms the drug engages the target inside the cell. |
| Throughput | Medium (requires optimization of regeneration conditions). | High (Western blot or AlphaScreen readout). |
| Recommendation | Use for Lead Optimization (SAR) once solubility is improved. | Use for Hit Confirmation to validate cellular entry and binding. |
Part 3: Experimental Protocols
Protocol A: Isothermal Dose-Response (ITDR) CETSA
Recommended for confirming that the 2-tert-butyl group facilitates intracellular target access.
Objective: Determine the concentration at which the compound stabilizes the target protein in live cells.
Reagents & Setup
-
Cell Line: A549 or HeLa (expressing target, e.g., EGFR).
-
Compound: 2-(tert-butyl)-4-(substituted)quinazoline derivative (10 mM stock in DMSO).
-
Detection: Primary antibody specific to the target kinase.
Step-by-Step Workflow
-
Seeding: Seed cells at
cells/mL in 6-well plates. Incubate overnight. -
Treatment: Treat cells with the compound in a dose-response series (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour at 37°C.
-
Critical Control: Final DMSO concentration must be consistent (e.g., 0.5%) across all wells. The lipophilic nature of the tert-butyl group requires strict DMSO normalization to prevent solvent-induced thermal destabilization.
-
-
Harvest & Resuspension: Wash cells with PBS, harvest, and resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50 µL/tube).
-
Thermal Challenge: Heat samples to the
(aggregation temperature) of the target protein for 3 minutes.-
Note: Determine
beforehand using a temperature gradient (Melt Curve). For EGFR, this is typically ~52-54°C.
-
-
Lysis & Separation: Cool to RT for 3 mins. Add lysis buffer (with NP-40) to solubilize membranes. Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/unstable) proteins.
-
Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot.
-
Success Criterion: Band intensity increases with compound concentration (stabilization).
-
Protocol B: Solvent-Corrected SPR
Required if
Objective: Measure binding kinetics while mitigating hydrophobic aggregation.
Step-by-Step Workflow
-
Sensor Chip: Use a CM5 or CM7 chip (carboxymethylated dextran). Immobilize the target kinase to a low density (~2000 RU) to minimize avidity effects.
-
Running Buffer: HBS-P+ buffer supplemented with 5% DMSO (higher than the standard 1%).
-
Why? The 2-tert-butyl group requires higher organic solvent to remain monomeric.
-
-
Solvent Correction: Perform a DMSO calibration cycle (4.5% to 5.8%) to correct for bulk refractive index changes.
-
Injection: Inject compound (single-cycle kinetics recommended) from 0.1 nM to 1 µM.
-
Data Analysis: Fit to a 1:1 binding model.
-
Red Flag: If the sensorgram shows a "square wave" (instant on/off) with linear non-saturation at high concentrations, the compound is aggregating. Discard data.
-
Part 4: Visualization & Logic
Diagram 1: The Validation Workflow
This diagram illustrates the logical flow from synthesis to confirming engagement, highlighting the decision point based on physicochemical properties.
Caption: Workflow for selecting the appropriate Target Engagement method based on the solubility profile of 2-tert-butyl quinazoline derivatives.
Diagram 2: CETSA Mechanism of Action
Visualizing how the assay differentiates between bound and unbound targets.
Caption: Mechanism of CETSA. Ligand binding increases the thermal stability of the target, keeping it in the soluble fraction after heat shock.[1]
Part 5: Data Interpretation & Troubleshooting
When analyzing data for 2-(tert-butyl)-4-chloroquinazoline derivatives, look for these specific signatures:
-
The "Super-Potency" Artifact (Biochemical):
-
Observation: In enzymatic assays, the compound shows
with a Hill slope > 2.0. -
Cause: The tert-butyl group causes colloidal aggregation, sequestering the enzyme non-specifically.
-
Solution: Add 0.01% Triton X-100 to the buffer. If potency drops significantly, the initial result was an artifact.
-
-
The CETSA "Flatline" (Cellular):
-
Observation: No thermal shift is observed, even at high concentrations.
-
Cause: The compound may be pumped out by efflux transporters (P-gp) before engaging the target, or the 2-tert-butyl group prevents entry into the specific ATP pocket due to steric clash (if the design is poor).
-
Solution: Perform a "Lysate CETSA" (break cell membranes first). If binding is seen in lysate but not live cells, you have a permeability/efflux issue.
-
References
-
Martinez Molina, D., et al. (2013).[2] "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science.
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3] Nature Protocols.
-
Huber, K. V. M., et al. (2015). "Proteome-wide drug target profiling in cells using CETSA-MS." Nature Methods.
-
Al-Omary, F. A. M., et al. (2019). "Quinazoline Derivatives as Potential Anticancer Agents: A Review." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Giannetti, A. M. (2011). "From experimental design to data analysis: practical guidelines for SPR experiments." Methods in Molecular Biology.
Sources
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Quinazoline-Based Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibition
Quinazoline derivatives represent a cornerstone of modern targeted cancer therapy.[1][2][3][4] Their rigid, heterocyclic scaffold is adept at mimicking the adenine moiety of ATP, enabling potent and specific inhibition of protein kinases that drive oncogenesis.[5] Drugs like gefitinib and erlotinib have revolutionized the treatment of non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR).[2][5] However, the very feature that makes kinases "druggable"—the conserved nature of the ATP-binding pocket—is also their Achilles' heel.[5][6][7] This structural homology across the human kinome, which comprises over 500 members, creates a significant risk of unintended, or "off-target," interactions.[8][9]
These off-target effects are not merely academic; they are a primary driver of clinical toxicities and a major cause of drug attrition.[10][11] An inhibitor designed to block a cancer-promoting kinase might inadvertently inhibit another kinase essential for cardiovascular function or cellular homeostasis, leading to severe adverse events.[5][12] Therefore, a rigorous, multi-tiered evaluation of off-target effects is not just a regulatory hurdle but a fundamental component of developing a safe and effective therapeutic agent.
This guide provides a comprehensive framework for evaluating the off-target profile of novel quinazoline-based drugs. It moves beyond a simple checklist of assays, delving into the causal logic behind experimental choices and providing field-proven protocols. Our objective is to equip you with a self-validating system to de-risk your drug candidates and build a robust safety profile for regulatory submission.
Section 1: The Strategic Framework: A Multi-Tiered Approach to Off-Target Profiling
A successful off-target evaluation strategy is built on a logical progression from broad, cost-effective screening to highly specific, physiologically relevant validation. This tiered approach allows for early identification of liabilities, enabling medicinal chemists to optimize for selectivity or, if necessary, terminate a problematic candidate before investing significant resources.
Our recommended workflow progresses through three main stages:
-
Tier 1: In Silico & Broad In Vitro Profiling: The initial "wide net" to predict and identify a broad range of potential off-target interactions.
-
Tier 2: Cellular Target Engagement & Functional Assays: Confirmation of off-target binding in a physiological context and assessment of the resulting functional consequences.
-
Tier 3: In Vivo Validation: Final assessment of the drug's safety profile in a whole-organism context.
Caption: A multi-tiered workflow for off-target evaluation.
Section 2: Tier 1 - Casting a Wide Net with In Silico and Kinome Profiling
The goal of Tier 1 is to rapidly and cost-effectively identify the most likely off-target interactions from a vast field of possibilities.
In Silico Prediction: The First Line of Defense
Before even synthesizing a compound, computational methods can provide a valuable forecast of its potential off-target liabilities.[10] These methods leverage our knowledge of protein structures and ligand-binding interactions.
-
Rationale: By comparing the structure of your quinazoline inhibitor to databases of known kinase inhibitors and their targets, or by docking your compound into the ATP-binding sites of various kinases, you can generate a prioritized list of potential off-targets.[7][13][14] This is a cost-effective way to flag obvious liabilities, such as kinases with highly similar binding pockets to your primary target.[8][10] For example, a compound designed against EGFR may show predicted affinity for other members of the ErbB family.[2]
-
Methodologies:
-
Sequence & Structural Similarity: Tools that compare the amino acid sequence or 3D structure of the primary target's ATP-binding site with all other kinases.[7]
-
Ligand-Based Approaches: Methods that screen databases of compounds with known off-target profiles to find molecules chemically similar to yours.[8][14]
-
Molecular Docking: Simulating the binding of your compound into the crystal structures of a wide array of kinases to predict binding affinity.[8]
-
Large-Scale Kinome Profiling: The Experimental Sweep
While in silico methods are predictive, large-scale biochemical assays provide the first layer of empirical data. These platforms test the ability of your compound to bind to or inhibit hundreds of purified kinases in a single experiment.
-
Rationale: This is the most efficient way to empirically screen your compound against the majority of the human kinome.[15] The output provides a "selectivity score" and identifies off-targets that may not have been predicted computationally. This data is critical for guiding the next phase of investigation and for structure-activity relationship (SAR) studies to improve selectivity.
-
Comparative Analysis of Profiling Platforms:
| Platform Type | Principle | Throughput | Output | Key Advantage | Key Limitation |
| Binding Assays (e.g., KINOMEscan™) | Competition between an immobilized kinase, the test compound, and a tagged ligand. | High (400+ kinases) | Dissociation constants (Kd) | Measures direct physical interaction. | Does not measure functional inhibition. |
| Activity Assays (e.g., Reaction Biology) | Measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. | High (300+ kinases) | IC50 values | Measures functional enzymatic inhibition. | Can be influenced by assay artifacts. |
| Peptide Arrays (e.g., PamGene) | Kinase activity is measured by the phosphorylation of substrate peptides immobilized on an array.[15] | Medium | Phosphorylation signal | Can be performed with cell lysates.[15] | Indirect measure of kinase activity. |
-
Expert Recommendation: A comprehensive binding assay is the standard starting point. It directly measures physical interaction, providing clean, quantifiable data (Kd values) that are less prone to artifacts than activity assays. Hits from this screen should then be confirmed with an orthogonal activity assay.
Section 3: Tier 2 - From Binding to Biology in a Cellular Context
A compound binding to a purified kinase in a test tube does not guarantee it will engage that target inside a cell, nor does it tell you the functional consequence. Tier 2 assays are designed to answer these critical questions.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement
CETSA is a powerful biophysical method that verifies if a compound binds to its intended target—and its off-targets—within intact cells.[16][17][18][19]
-
Causality: The principle is elegant and direct: when a compound binds to a protein, it stabilizes the protein's structure.[16][18][20] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with your drug to various temperatures and then quantifying the amount of soluble (non-denatured) protein, you can confirm target engagement. A shift in the melting temperature (Tm) of a protein in the presence of the drug is direct evidence of binding.[18][19][20]
Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).
-
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells (e.g., a cancer cell line expressing the primary target and a potential off-target) and treat with either vehicle (DMSO) or your quinazoline inhibitor at a relevant concentration (e.g., 10x IC50) for 1-2 hours.[16]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16][20]
-
Lysis and Fractionation: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[16] Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]
-
Quantification: Carefully collect the supernatant (soluble fraction).[16] Normalize the total protein concentration of all samples using a BCA assay.
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using specific antibodies for your primary target and the suspected off-target protein.[16][17]
-
Analysis: Quantify the band intensities and plot them as a percentage of the amount of soluble protein at the lowest temperature. The resulting curve is used to determine the melting temperature (Tm). A shift in Tm between the vehicle and drug-treated samples confirms intracellular target engagement.[20]
-
Specialized Safety Assays: Probing Critical Off-Target Functions
Certain off-target effects are so common and so critical to patient safety that they warrant dedicated assays. For kinase inhibitors, cardiotoxicity and mutagenicity are paramount concerns.
-
In Vitro hERG Assay:
-
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[21][22] This assay is a regulatory requirement and a critical de-risking step.[23][24]
-
Methodology (Patch Clamp): This gold-standard assay uses cells (e.g., HEK293) engineered to express the hERG channel. The electrical current through the channel is measured directly in the presence of varying concentrations of the drug.[25] The output is an IC50 value for hERG inhibition. According to FDA guidelines, multiple concentrations should be tested to accurately determine potency.[25]
-
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Rationale: This test assesses the mutagenic potential of a compound—its ability to cause mutations in DNA, which can be a precursor to cancer.[26][27][28] It is a standard, widely accepted in vitro assay for genotoxicity.[26][29][30]
-
Methodology: The assay uses specific strains of Salmonella typhimurium that have a mutation preventing them from synthesizing the amino acid histidine (His-).[27][30] These bacteria are exposed to the test compound and plated on a histidine-free medium.[30] Only bacteria that undergo a "reverse mutation" to regain the ability to produce histidine (His+) will grow into colonies.[27] A significant increase in the number of colonies compared to the negative control indicates that the compound is mutagenic.[27] The test is typically run with and without a liver enzyme extract (S9 fraction) to assess the mutagenicity of the compound's metabolites.[26][29]
-
Section 4: Tier 3 - The In Vivo Litmus Test
The final and most complex stage of off-target evaluation is to assess the drug's effects in a living organism. In vivo studies integrate the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and whole-body physiology.
-
Rationale: Animal models provide the ultimate test of a drug's safety profile. They can reveal toxicities that were not predicted by in vitro assays, such as effects on specific organs (e.g., liver, kidney) or complex physiological systems.[12][31]
-
Study Design and Key Endpoints:
-
Maximum Tolerated Dose (MTD) Studies: These studies determine the highest dose of the drug that can be administered without causing unacceptable toxicity.
-
Toxicology Studies: Typically conducted in two species (one rodent, one non-rodent), these studies involve repeated dosing over a set period.
-
Key Endpoints:
-
Clinical Observations: Monitoring for changes in body weight, food consumption, and general animal welfare.
-
Clinical Pathology: Analysis of blood (hematology and clinical chemistry) and urine to detect signs of organ damage.
-
Histopathology: Microscopic examination of all major organs and tissues to identify any drug-induced pathological changes.
-
-
-
Comparative Data: A Hypothetical Example
The table below illustrates how to present comparative in vivo data for a novel quinazoline drug (Drug Q) against established alternatives.
| Parameter | Drug Q | Gefitinib (Comparator 1) | Lapatinib (Comparator 2) |
| Primary Target | EGFR | EGFR[32] | EGFR, HER2[32] |
| Key Off-Targets | SRC, ABL | SRC Family | Multiple (e.g., RAF, TAK1)[33] |
| MTD (Rat, 28-day) | 100 mg/kg | 50 mg/kg | 150 mg/kg |
| Observed Toxicities | Mild skin rash | Diarrhea, elevated liver enzymes[34] | Diarrhea, skin rash, mild cardiotoxicity |
| hERG IC50 | > 30 µM | ~10 µM | ~5 µM |
| Ames Test | Negative | Negative | Negative |
This table contains hypothetical data for illustrative purposes.
Conclusion: An Integrated and Iterative Process
Evaluating the off-target effects of novel quinazoline-based drugs is a dynamic and iterative process, not a linear path. The data from each tier should inform the next, creating a continuous feedback loop with medicinal chemistry efforts. Early and comprehensive profiling allows for the design of safer, more selective inhibitors. By embracing this rigorous, evidence-based framework, drug development professionals can mitigate risk, reduce late-stage failures, and ultimately deliver safer and more effective therapies to patients.
References
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Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Microbial Mutagenicity Assay: Ames Test. PMC. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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The Ames test: a methodological short review. ResearchGate. Available at: [Link]
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The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]
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In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway. PubMed. Available at: [Link]
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Mapping the Protein Kinome: Current Strategy and Future Direction. PMC. Available at: [Link]
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In Silico Driven Prediction of MAPK14 Off-Targets Reveals Unrelated Proteins with High Accuracy. bioRxiv. Available at: [Link]
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Prediction of Off-Target Drug Effects Through Data Fusion. chemrxiv.org. Available at: [Link]
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In silico off-target profiling for enhanced drug safety assessment. PMC. Available at: [Link]
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Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors. PMC. Available at: [Link]
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Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
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Kinase Similarity Assessment Pipeline for Off-Target Prediction. Living Journal of Computational Molecular Science. Available at: [Link]
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Comparison of methods for kinase (activity) profiling. ResearchGate. Available at: [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. Available at: [Link]
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Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
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How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
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Utility of Nonclinical Cardiac Repolarization Assays to Predict Clinical QTC Outcomes for Peptide and Protein Therapeutics. FDA. Available at: [Link]
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Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. Available at: [Link]
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The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. PMC. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
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Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Oxford Academic. Available at: [Link]
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The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. Available at: [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. Available at: [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. Vascular and Endovascular Review. Available at: [Link]
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Multi-kinase inhibitors induce cutaneous toxicity through OAT6-mediated uptake and MAP3K7-driven cell death. PMC. Available at: [Link]
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The Importance of Screening Against the hERG Assay. Appgreatlakes. Available at: [Link]
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Cardiac Safety in Clinical Trials. croprime.com. Available at: [Link]
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Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes. Blood Advances. Available at: [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. Available at: [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. chemrxiv.org. Available at: [Link]
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Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PMC. Available at: [Link]
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Comparison of sensitivity to various drugs between erlotinib- and gefitinib. ResearchGate. Available at: [Link]
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review. sciencedirect.com. Available at: [Link]
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(PDF) Risk of Treatment-Related Toxicities from EGFR Tyrosine Kinase Inhibitors: A Meta-analysis of Clinical Trials of Gefitinib, Erlotinib, and Afatinib in Advanced EGFR-Mutated Non-Small Cell Lung Cancer. ResearchGate. Available at: [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. mdpi.com. Available at: [Link]
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Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. PLOS One. Available at: [Link]
-
Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. portlandpress.com. Available at: [Link]
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- 34. researchgate.net [researchgate.net]
Safety Operating Guide
2-(tert-Butyl)-4-chloroquinazoline proper disposal procedures
Operational Guide: Safe Disposal of 2-(tert-Butyl)-4-chloroquinazoline
Part 1: Executive Summary & Hazard Dynamics
As researchers, we often treat disposal as an afterthought—simply matching a label to a waste bin.[1] However, 2-(tert-Butyl)-4-chloroquinazoline presents a specific, often underestimated kinetic hazard that requires a more sophisticated approach than standard "Halogenated Waste" segregation.[1]
The Core Hazard: The "Delayed Pressure" Effect The 4-chloro position on the quinazoline ring is electron-deficient, making it highly susceptible to nucleophilic attack (hydrolysis).[1] While the tert-butyl group at position 2 adds steric bulk that stabilizes the molecule against immediate degradation in air, it does not prevent hydrolysis upon prolonged contact with moisture in a waste container.[1]
-
The Mechanism: Upon contact with moisture (present in almost all organic waste solvents), the C-Cl bond hydrolyzes to form 2-(tert-butyl)quinazolin-4(3H)-one and Hydrochloric Acid (HCl) .[1]
-
The Consequence: If disposed of in a sealed drum without prior quenching, this slow release of HCl gas causes pressure buildup, potentially leading to container rupture or "acid mist" ejection upon opening.[1]
Immediate Safety Profile:
| Hazard Class | GHS Code | Operational Implication |
|---|---|---|
| Corrosive | H314 / H318 | Causes severe skin burns and eye damage.[1] |
| Acute Toxicity | H302 / H332 | Harmful if swallowed or inhaled.[1][2] |
| Aquatic Toxicity | H400 / H410 | Zero tolerance for drain disposal.[1] |
| Reactivity | EUH014 / H290 | Reacts with water to generate acidic gas (HCl).[1] |
Part 2: Pre-Disposal Stabilization (Quenching Protocol)
Directive: Do not dispose of active 2-(tert-Butyl)-4-chloroquinazoline directly into bulk waste streams. You must chemically "kill" the reactive C-Cl bond first.[1]
The "Soft Quench" Protocol This procedure converts the reactive chloro-heterocycle into the stable, non-reactive quinazolinone form before it enters the waste stream.
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Toluene.[1]
-
Quenching Agent: Isopropanol (IPA) or Ethanol.[1]
-
Neutralizer: Saturated Sodium Bicarbonate (NaHCO₃) solution.[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve the solid 2-(tert-Butyl)-4-chloroquinazoline in a minimal amount of DCM or Toluene. Reason: Dissipates heat generated during the subsequent steps.
-
Alcoholysis (The Soft Kill): Slowly add Isopropanol (2:1 ratio to the solution). Stir for 15 minutes.
-
Hydrolysis & Neutralization:
-
Place the flask in an ice bath.
-
Dropwise , add Saturated NaHCO₃ solution.[1]
-
Observation: You will see bubbling (CO₂ evolution) as the generated HCl is neutralized.
-
-
Verification: Test the pH of the aqueous layer.[1][4] It should be pH 7–9.[1]
-
Phase Separation:
-
The organic layer now contains the stable 2-(tert-butyl)quinazolin-4(3H)-one .[1]
-
The aqueous layer contains NaCl and salts.
-
-
Final Disposal: Both layers can now be safely moved to their respective waste streams without risk of further reaction.
Part 3: Disposal Decision Logic (Visualized)
The following flowchart illustrates the decision-making process for disposing of this compound. It distinguishes between "Pure/Stock" chemical and "Reaction Mixtures."[1]
Figure 1: Decision tree for the safe passivation and segregation of chloropyrimidine/quinazoline derivatives.
Part 4: Regulatory & Logistics Data
When filling out your hazardous waste tags, use the following classifications. Note that while this specific CAS is not explicitly "Listed" (U or P list), it exhibits characteristics that mandate specific coding.
Waste Classification Table
| Parameter | Classification / Code | Rationale |
| EPA Waste Code | D002 (Corrosive) | If unquenched, hydrolysis generates HCl (pH < 2).[1] |
| EPA Waste Code | D003 (Reactive) | Conditional: If disposed of in bulk without quenching (water reactive).[1] |
| DOT Shipping Name | Corrosive solid, acidic, organic, n.o.s.[1] | For transport of the pure solid. |
| Container Type | HDPE or Glass (Teflon-lined cap) | Avoid Metal: HCl generation will corrode metal drums rapidly.[1] |
| Segregation | Halogenated Organics | Even after quenching, the organic skeleton contains nitrogen and is best incinerated with halogenated streams to ensure complete destruction.[1] |
Ecological Impact (Why we don't sewer)
The quinazoline core is biologically persistent.[1] The 4-chloro derivative is classified as H410 (Very toxic to aquatic life with long-lasting effects) .[1][2][5]
-
Mechanism:[1][2] Inhibition of EGFR (Epidermal Growth Factor Receptor) pathways in aquatic organisms.[1]
-
Directive: All aqueous washes from the quenching step must be collected as hazardous aqueous waste, not poured down the sink, unless your facility has a specific permit for trace saline solutions (consult your local EHS).
Part 5: References & Authority
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2775630, 4-Chloroquinazoline.[1] Retrieved from .[1]
-
Sigma-Aldrich (2025). Safety Data Sheet: 4-Chloroquinazoline derivatives.[1] (General hazard classification for H314, H302, H410).[1] Retrieved from .[1]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1] Retrieved from .[1]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles.[1][6] Part III. Reaction of 4-chloroquinazolines with hydrazines.[1][6] Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.[1][6] (Establishes hydrolysis and nucleophilic reactivity patterns). Retrieved from .[1]
-
BenchChem (2025). Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. (Provides data on stability and hydrolysis kinetics). Retrieved from .[1]
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- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
